KUNG65
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C23H20ClFO4 |
|---|---|
分子量 |
414.9 g/mol |
IUPAC名 |
methyl 3-chloro-2-[2-[2-[(4-fluorophenyl)methyl]phenyl]ethyl]-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C23H20ClFO4/c1-29-23(28)21-18(22(24)20(27)13-19(21)26)11-8-15-4-2-3-5-16(15)12-14-6-9-17(25)10-7-14/h2-7,9-10,13,26-27H,8,11-12H2,1H3 |
InChIキー |
IJGOZBLFBZMVDS-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
KUNG65 Mechanism of Action on Grp94: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of KUNG65, a selective inhibitor of the endoplasmic reticulum resident heat shock protein 90 (Hsp90) isoform, Glucose-regulated protein 94 (Grp94). This compound exhibits high selectivity for Grp94 over its cytosolic paralogs, making it a valuable tool for studying the specific functions of Grp94 and a potential therapeutic lead for diseases dependent on Grp94 client proteins, such as certain cancers and inflammatory disorders. This document details the binding kinetics of this compound to Grp94, its inhibitory effects on the chaperone's function, and the downstream consequences on key signaling pathways. Detailed experimental protocols and visual representations of the underlying molecular interactions and cellular effects are provided to support further research and development.
Introduction to Grp94 and this compound
Glucose-regulated protein 94 (Grp94), also known as gp96 or Hsp90b1, is the most abundant molecular chaperone in the endoplasmic reticulum (ER). It plays a critical role in the folding, stabilization, and maturation of a specific subset of secretory and transmembrane proteins.[1] Unlike the cytosolic Hsp90 isoforms, Grp94 has a more specialized clientele, which includes key mediators of cell adhesion and immunity such as integrins and Toll-like receptors (TLRs).[2][3][4] Grp94, like other Hsp90s, is an ATP-dependent chaperone, and its function is intrinsically linked to its ATPase activity.[5][6]
The development of isoform-selective Hsp90 inhibitors is a significant goal in drug discovery to avoid the toxicities associated with pan-Hsp90 inhibition. This compound is a second-generation, potent, and selective Grp94 inhibitor.[2] It was developed through the structural optimization of an earlier Grp94 inhibitor, BnIm, by replacing an imidazole (B134444) ring with a phenyl group.[2][7] This modification enhances its interaction with a unique hydrophobic pocket in the N-terminal ATP-binding domain of Grp94, leading to its high affinity and selectivity.[2][7]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of Grp94. By binding to the N-terminal ATP-binding pocket, it prevents the binding of ATP, which is essential for the conformational changes required for the Grp94 chaperone cycle. This disruption of the chaperone's function leads to the misfolding and subsequent degradation of Grp94 client proteins.
Binding to Grp94
This compound binds to the N-terminal domain of Grp94 with high affinity. The binding kinetics have been determined using fluorescence polarization assays.
Inhibition of Grp94 ATPase Activity
Quantitative Data
The following table summarizes the known quantitative data for the interaction of this compound and its analogs with Grp94.
| Compound | Target | Assay Type | Value | Selectivity vs. Hsp90α | Reference |
| This compound | Grp94 | Fluorescence Polarization | Kd = 540 nM | 73-fold | [2][7][9] |
| This compound Analog 26 | Grp94 | Fluorescence Polarization | Kd = 120 nM | 2.25-fold | [7] |
| This compound Analog 25 | Grp94 | Fluorescence Polarization | Kd = 8.27 µM | >12-fold | [7] |
Downstream Cellular Effects
By inhibiting Grp94, this compound leads to the destabilization and subsequent degradation of Grp94-dependent client proteins. This has significant downstream effects on various cellular signaling pathways.
Impact on Toll-Like Receptor (TLR) Signaling
Grp94 is essential for the proper folding and maturation of several TLRs, which are key receptors in the innate immune system.[2] Inhibition of Grp94 by this compound is predicted to impair TLR signaling.
Impact on Integrin Signaling
Integrins, which are heterodimeric cell adhesion receptors crucial for cell migration and signaling, are also major clients of Grp94.[2] Inhibition of Grp94 by this compound is expected to disrupt integrin-mediated signaling.
Experimental Protocols
The following are representative protocols for assays used to characterize the mechanism of action of Grp94 inhibitors like this compound, based on standard methodologies in the field.
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding affinity of this compound to Grp94 by monitoring changes in the polarization of a fluorescently labeled probe that binds to the same site.
Methodology:
-
Reagents:
-
Recombinant human Grp94 protein.
-
Fluorescent probe (e.g., FITC-labeled geldanamycin).
-
This compound, serially diluted in assay buffer.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 2 mM DTT.
-
-
Procedure:
-
Add Grp94 and the fluorescent probe to the wells of a black, low-volume 384-well plate.
-
Add serial dilutions of this compound to the wells. Include controls for no inhibitor (maximum polarization) and no Grp94 (minimum polarization).
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
The dissociation constant (Kd) can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
-
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Grp94 and the inhibitory effect of this compound. A common method is a colorimetric assay that detects the release of inorganic phosphate (B84403).
Methodology:
-
Reagents:
-
Recombinant human Grp94 protein.
-
ATP solution.
-
This compound, serially diluted.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂.
-
Phosphate detection reagent (e.g., malachite green-based).
-
-
Procedure:
-
Pre-incubate Grp94 with serial dilutions of this compound in a 96-well plate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration near the Km of Grp94 for ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate produced by adding the detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green).
-
-
Data Analysis:
-
Generate a standard curve using a known concentration of phosphate.
-
Calculate the rate of ATP hydrolysis for each concentration of this compound.
-
Determine the IC50 value for ATPase inhibition by fitting the data to a dose-response curve.
-
Cellular Client Protein Degradation Assay (Western Blot)
This assay determines the effect of this compound on the stability of Grp94 client proteins in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cell line known to express Grp94 client proteins (e.g., a cancer cell line expressing high levels of integrins).
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24-48 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for a Grp94 client protein (e.g., anti-integrin β1) and a loading control (e.g., anti-actin or anti-GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the client protein and the loading control.
-
Normalize the client protein levels to the loading control.
-
Determine the EC50 for client protein degradation by plotting the normalized protein levels against the concentration of this compound.
-
Conclusion
This compound is a well-characterized, selective inhibitor of Grp94 that acts by competitively binding to the N-terminal ATP-binding pocket. Its high affinity and selectivity make it an invaluable research tool for elucidating the specific roles of Grp94 in health and disease. By disrupting the Grp94 chaperone cycle, this compound leads to the degradation of key client proteins such as Toll-like receptors and integrins, thereby modulating critical signaling pathways involved in immunity and cell migration. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for further investigation into the therapeutic potential of targeting Grp94 with selective inhibitors like this compound. Further studies are warranted to determine the specific IC50 for ATPase inhibition and the EC50 values for cellular effects to fully translate the potent biochemical activity of this compound into therapeutic applications.
References
- 1. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally Restricted Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Radamide Analogs as Grp94 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CIPSM - The ATP-ase cycle of the endoplamic chaperone GRP94 [cipsm.de]
- 6. GRP94 in ER Quality Control and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Site 2 Pocket of Grp94 with this compound Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of GRP94-nucleotide complexes reveal mechanistic differences between the hsp90 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Function of KUNG65 in Cells: A Technical Guide to a Selective Grp94 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KUNG65 is a potent and selective small molecule inhibitor of the 94-kDa glucose-regulated protein (Grp94), the endoplasmic reticulum (ER)-resident isoform of the Heat shock protein 90 (Hsp90) family of molecular chaperones.[1][2][3][4][5] It is not an endogenous cellular component but an experimental tool used to probe the function of Grp94 in various cellular processes. By selectively inhibiting Grp94, this compound allows for the elucidation of this specific chaperone's role in protein folding, cellular signaling, and disease pathogenesis, distinguishing its functions from other Hsp90 isoforms. This guide provides a comprehensive overview of the mechanism of action, cellular effects, and experimental applications of this compound, positioning it as a critical tool for research and therapeutic development.
Introduction to this compound and its Target, Grp94
The Heat shock protein 90 (Hsp90) family consists of four main isoforms in mammalian cells: Hsp90α and Hsp90β in the cytoplasm, TRAP1 in the mitochondria, and Grp94 in the endoplasmic reticulum.[3][6] These chaperones are essential for maintaining cellular homeostasis by assisting in the proper folding, stabilization, and activation of a wide array of client proteins.[2][3] Pan-Hsp90 inhibitors have been investigated as therapeutic agents, particularly in oncology; however, their lack of isoform selectivity often leads to off-target effects and toxicity.[3][6] This has spurred the development of isoform-selective inhibitors like this compound to dissect the specific functions of each Hsp90 family member and to develop more targeted therapies.[2][3][6]
Grp94, the target of this compound, plays a crucial role in the folding and maturation of a variety of proteins within the ER, including secreted and membrane-bound proteins such as integrins and toll-like receptors.[4][7] Its unique function and client protein repertoire make it a compelling target for diseases ranging from cancer to glaucoma.[2][7]
Mechanism of Action of this compound
This compound exerts its function by binding to the N-terminal ATP-binding pocket of Grp94.[2] This competitive inhibition prevents ATP from binding, which is a critical step in the Hsp90 chaperone cycle. The binding of ATP and its subsequent hydrolysis drive the conformational changes necessary for client protein folding and activation.[6] By blocking this process, this compound effectively inhibits the chaperone activity of Grp94, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[3]
A key feature of this compound is its high selectivity for Grp94 over other Hsp90 isoforms.[2][5] This selectivity is attributed to specific molecular interactions within the unique architecture of the Grp94 ATP-binding pocket.[2][3]
Quantitative Data on this compound
The following table summarizes the key quantitative parameters of this compound based on available research.
| Parameter | Value | Reference |
| Target | Glucose-regulated protein 94 (Grp94) | [1][4][5] |
| Binding Affinity (Kd) | 540 nM | [2][5] |
| Selectivity | >73-fold over other Hsp90 isoforms | [2][5] |
Cellular Functions and Signaling Pathways Modulated by this compound
By inhibiting Grp94, this compound has been shown to impact several cellular processes and signaling pathways.
Anti-inflammatory Effects
In murine microglial BV-2 cells, this compound has been investigated for its anti-inflammatory properties.[1] Studies have shown that while this compound does not affect the activation of NF-κB or Nrf2 signaling pathways in LPS-stimulated BV-2 cells, its parent class of Hsp90 inhibitors can modulate inflammatory responses.[1] This highlights the specific role of Grp94 in cellular pathways, which can be dissected using selective inhibitors like this compound.
Platelet Function
This compound has been used to probe the role of Grp94 in platelet function.[8][9] In thrombin-activated platelets, treatment with this compound showed a trend towards reducing platelet binding to cancer cells, suggesting a role for Grp94 in platelet-cancer cell interactions.[8][9]
Cancer
Given the role of Grp94 in chaperoning proteins involved in cell signaling and motility, such as select integrins, its inhibition is a potential anti-cancer strategy.[7] Selective inhibitors of Grp94 have demonstrated potent anti-migratory effects in aggressive and metastatic cancers.[7]
Experimental Protocols
The following are generalized methodologies for key experiments involving this compound.
Cell Culture and Treatment
Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.[1] For experiments, cells are seeded in appropriate plates and treated with varying concentrations of this compound or vehicle control for a specified duration before stimulation with agents like lipopolysaccharide (LPS) to induce an inflammatory response.[1]
NF-κB and Nrf2 Activation Assays
To measure the effect of this compound on inflammatory signaling pathways, BV-2 cells stably expressing NF-κB or Nrf2 luciferase reporters are used.[1] Following treatment with this compound and stimulation, cell lysates are collected, and luciferase activity is measured using a luminometer. The results are typically normalized to total protein concentration.[1]
Western Blot Analysis
To assess the levels of specific proteins and the activation of signaling pathways, western blotting is performed. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-ERK, t-ERK, p-p38, t-p38, p-JNK, t-JNK) and corresponding secondary antibodies.[1] Protein bands are visualized using chemiluminescence.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a selective Grp94 inhibitor.
Experimental Workflow for Assessing this compound's Anti-inflammatory Effects
Caption: Workflow for studying the anti-inflammatory effects of this compound.
Conclusion
This compound is a valuable chemical probe for dissecting the specific cellular functions of Grp94. Its selectivity allows researchers to differentiate the roles of the ER-resident Hsp90 isoform from its cytosolic and mitochondrial counterparts. The inhibitory action of this compound on Grp94's chaperone activity has implications for a variety of cellular processes, including inflammatory responses and cancer cell biology. Further research utilizing this compound and other isoform-selective inhibitors will continue to unravel the complex biology of the Hsp90 family and may pave the way for novel therapeutic strategies targeting specific chaperone functions in disease.
References
- 1. Frontiers | Anti-inflammatory activities of novel heat shock protein 90 isoform selective inhibitors in BV-2 microglial cells [frontiersin.org]
- 2. Conformationally Restricted Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Site 2 Pocket of Grp94 with this compound Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activities of novel heat shock protein 90 isoform selective inhibitors in BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hsp90 pan and Isoform-Selective Inhibitors as Sensitizers for Cancer Immunotherapy [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. escholarship.org [escholarship.org]
KUNG65: A Technical Guide to a Selective Grp94 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of KUNG65, a second-generation, potent, and selective inhibitor of the endoplasmic reticulum (ER) resident heat shock protein 90 (Hsp90) isoform, Glucose-regulated protein 94 (Grp94). Grp94 is a critical molecular chaperone involved in the folding and maturation of a specific subset of proteins, many of which are implicated in diseases such as cancer, primary open-angle glaucoma, and viral infections. The selective inhibition of Grp94, without affecting other Hsp90 isoforms, presents a promising therapeutic strategy with a potentially wider therapeutic window and reduced off-target toxicities. This document details the mechanism of action of this compound, its binding kinetics, and its effects on key cellular signaling pathways. Furthermore, it provides detailed experimental protocols for the characterization of this compound and similar molecules, alongside a comprehensive summary of its quantitative data.
Introduction: The Role of Grp94 in Disease
The 94 kDa glucose-regulated protein (Grp94), also known as gp96 or Hsp90b1, is a master chaperone in the endoplasmic reticulum. It plays a crucial role in maintaining cellular homeostasis by assisting in the proper folding, assembly, and trafficking of a select group of secretory and transmembrane proteins.[1][2] Unlike the cytosolic Hsp90 isoforms (Hsp90α and Hsp90β), Grp94 has a more restricted clientele, which includes key proteins involved in cell adhesion, immune responses, and developmental signaling.
Key client proteins of Grp94 include:
-
Integrins: A family of cell adhesion molecules crucial for cell-matrix interactions, migration, and signaling.[2]
-
Toll-like receptors (TLRs): Essential components of the innate immune system.[2]
-
Mutant Myocilin: Associated with the pathogenesis of primary open-angle glaucoma.[3]
-
Low-density lipoprotein receptor-related protein 6 (LRP6): A co-receptor in the Wnt signaling pathway.[1]
Dysregulation of Grp94 function and the overexpression of its client proteins are linked to various pathologies. In cancer, Grp94 is implicated in metastasis and angiogenesis through its role in integrin maturation.[4] In glaucoma, Grp94's interaction with misfolded myocilin contributes to protein aggregation and cellular toxicity.[3][5] Therefore, the selective inhibition of Grp94 represents a targeted therapeutic approach for these diseases.
This compound: A Selective Grp94 Inhibitor
This compound is a second-generation small molecule inhibitor designed for high selectivity towards Grp94. Its development from the initial lead compound, BnIm, involved the replacement of an imidazole (B134444) ring with a six-membered phenyl ring.[1][6] This structural modification resulted in an improved binding affinity and a significant increase in selectivity for Grp94 over other Hsp90 isoforms.[6]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the N-terminal ATP-binding pocket of Grp94.[6] This binding event prevents the conformational changes required for the chaperone's ATPase activity, thereby inhibiting the folding and maturation of its client proteins. The selective inhibition of Grp94 leads to the degradation of its client proteins, disrupting downstream signaling pathways that are often hijacked in disease states.[7]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its relevant analogs.
Table 1: Binding Affinity and Selectivity of this compound
| Compound | Target | Binding Affinity (Kd, μM) | Selectivity (fold vs. Hsp90α) | Reference |
| This compound | Grp94 | 0.54 | 73 | [1][6] |
| This compound | Hsp90α | >39.42 | - | [6] |
Table 2: Biological Activity of this compound Analogs
| Compound | Target | Binding Affinity (Kd, μM) | Notes | Reference |
| Analog 25 | Grp94 | 8.27 | Rigid spirocyclic analog, increased selectivity (>12-fold) | [1] |
| Analog 26 | Grp94 | 0.12 | Contains a cyclobutanol (B46151) group, increased affinity | [1] |
| Analog 26 | Hsp90α | 0.27 | Binds Hsp90α with notable affinity | [1] |
Note: GI50 values for this compound in specific cancer cell lines are not yet publicly available in the searched literature.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol is adapted from established methods for determining the binding affinity of Hsp90 inhibitors.
Objective: To determine the dissociation constant (Kd) of this compound for Grp94.
Materials:
-
Purified recombinant human Grp94 protein
-
This compound
-
FITC-labeled Geldanamycin (Fluorescent probe)
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin (BGG), 0.1 mM DTT.
-
384-well, low-volume, black, round-bottom, non-binding surface microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound: Start with a high concentration (e.g., 100 μM) and perform 2-fold serial dilutions in the assay buffer.
-
Prepare the protein-probe mix: In the assay buffer, prepare a solution containing a fixed concentration of Grp94 (e.g., 60 nM) and FITC-Geldanamycin (e.g., 4 nM). The optimal concentrations should be determined empirically.
-
Assay Plate Setup:
-
To each well of the 384-well plate, add 10 μL of the serially diluted this compound or vehicle control (DMSO).
-
Add 10 μL of the Grp94/FITC-Geldanamycin mix to each well.
-
Include control wells:
-
Probe only (10 μL FITC-Geldanamycin + 10 μL assay buffer)
-
Protein + Probe (10 μL Grp94/FITC-Geldanamycin mix + 10 μL vehicle)
-
-
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with excitation and emission wavelengths appropriate for FITC (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis:
-
The competition data is used to calculate the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe.
-
The Kd value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Western Blot Analysis of Grp94 Client Proteins
Objective: To determine the effect of this compound on the protein levels of Grp94 clients (e.g., integrin β1).
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies (e.g., anti-integrin β1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) or vehicle control (DMSO) for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-integrin β1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescence substrate.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to a loading control (e.g., β-actin).
-
Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Transwell inserts (e.g., 8 μm pore size)
-
Serum-free media and media with chemoattractant (e.g., 10% FBS)
-
Crystal violet stain
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Starve the cells in serum-free media for 12-24 hours before the assay.
-
Assay Setup:
-
Place transwell inserts into a 24-well plate.
-
Add media with a chemoattractant to the lower chamber.
-
Resuspend the starved cells in serum-free media containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 12-24 hours).
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.
Signaling Pathways Affected by this compound
By inhibiting Grp94, this compound disrupts signaling pathways that are dependent on Grp94 client proteins.
Integrin Signaling and Metastasis
Grp94 is essential for the proper folding and cell surface expression of several integrin subunits. Inhibition of Grp94 by this compound is expected to decrease the levels of functional integrins on the cell surface. This disruption of integrin-mediated cell adhesion and signaling can inhibit cancer cell migration and invasion, key processes in metastasis.
Wnt/LRP6 Signaling
The Wnt co-receptor LRP6 is a known client of Grp94.[1] Inhibition of Grp94 can lead to the degradation of LRP6, thereby attenuating Wnt signaling. The Wnt pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of therapeutics targeting diseases driven by Grp94-dependent processes. Its high selectivity for Grp94 over other Hsp90 isoforms offers a significant advantage in minimizing off-target effects. This technical guide provides a comprehensive resource for researchers working with this compound, offering key data and detailed protocols to facilitate further investigation into its therapeutic potential. Future studies should focus on elucidating the full range of its cellular effects, its in vivo efficacy, and its pharmacokinetic and pharmacodynamic properties.
References
- 1. Investigation of the Site 2 Pocket of Grp94 with this compound Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of KUNG65
For Researchers, Scientists, and Drug Development Professionals
Abstract
KUNG65 is a synthetic benzamide (B126) derivative that has been identified as a potent and selective inhibitor of Glucose-regulated protein 94 (Grp94), an endoplasmic reticulum-resident isoform of the Heat shock protein 90 (Hsp90) family of molecular chaperones.[1][2] Due to the critical role of Grp94 in chaperoning a wide variety of client proteins associated with numerous diseases, isoform-selective inhibitors like this compound represent a promising therapeutic strategy.[1][2][3] This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its analogs. It includes detailed experimental protocols, quantitative binding affinity data, and a visualization of its mechanism of action within the broader context of Hsp90 inhibition.
Discovery and Rationale
The development of this compound arose from efforts to achieve isoform-selective inhibition of Hsp90.[1] While pan-Hsp90 inhibitors have shown therapeutic potential, their lack of specificity, leading to the inhibition of all four Hsp90 isoforms (Hsp90α, Hsp90β, TRAP1, and Grp94), has resulted in clinical trial failures due to toxicity and the induction of the pro-survival heat shock response.[1]
This compound was developed through the optimization of earlier Grp94 inhibitors.[1] Its design is based on a chimeric approach that combines structural features from pan-inhibitors like geldanamycin (B1684428) and radicicol.[1] A key predecessor, BnIm, which contains a cis-amide bio-isostere, was found to bind to a unique secondary, hydrophobic pocket (site 2) in the N-terminal ATP-binding site of Grp94.[1] This pocket is exclusive to Grp94 due to a five-amino-acid insertion in its primary sequence.[1] this compound is a result of further modifications to this scaffold, replacing an imidazole (B134444) ring with a phenyl ring, which led to a compound with a 0.54 μM affinity for Grp94 and 73-fold selectivity over Hsp90α.[1]
Chemical Synthesis
The synthesis of this compound and its benzamide analogs involves a multi-step process.[1] The general synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound Benzamide Analogs
A representative synthetic scheme for the core structure of this compound analogs is as follows:
-
Phosphonate (B1237965) Synthesis (Arbuzov Reaction): Commercially available benzyl (B1604629) bromide is reacted with triethyl phosphite (B83602) to yield the corresponding phosphonate.[1]
-
Stilbene (B7821643) Formation (Horner-Wadsworth-Emmons Reaction): The synthesized phosphonate is then reacted with a suitable aldehyde to generate an intermediate stilbene.[1]
-
Hydrogenation: The double bond of the stilbene is reduced via a Palladium-catalyzed hydrogenation.[1]
-
Demethylation: The final step to afford the resorcinol (B1680541) core involves demethylation.[1]
-
Amide Coupling: The resorcinol core is then coupled with various amines to produce the final benzamide analogs.
Caption: Synthetic workflow for this compound analogs.
Biological Activity and Quantitative Data
The primary biological activity of this compound and its analogs is the selective inhibition of Grp94. The binding affinity of these compounds for Grp94 and their selectivity over Hsp90α have been quantified using experimental assays.
Table 1: Apparent Binding Affinity (Kd) and Selectivity of this compound and Analogs
| Compound | R Group | Kd Grp94 (μM) | Kd Hsp90α (μM) | Selectivity (Hsp90α/Grp94) |
| This compound (3) | Phenyl | 0.54 | >39.4 | 73-fold |
| 16 | Cyclohexane (B81311) | >50 | - | - |
| 26 | Cyclobutanol (B46151) | 0.12 | 0.27 | 2.25-fold |
Data presented as the mean of triplicates ± SD. Data extracted from "Investigation of the Site 2 Pocket of Grp94 with this compound Benzamide Derivatives".[1]
The data indicates that while this compound exhibits high selectivity, certain analogs with saturated ring systems, such as compound 26 containing a cyclobutanol group, can achieve higher affinity for Grp94, albeit with a reduction in selectivity.[1] Conversely, analogs with hydrophobic planar ring systems or a simple cyclohexane ring showed no significant affinity for Grp94.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its effect by inhibiting the chaperone function of Grp94, an Hsp90 isoform.[1] Hsp90 proteins are crucial for the proper folding, stability, and function of numerous "client" proteins, many of which are integral components of signaling pathways that are often dysregulated in diseases like cancer.[1]
The inhibition of Hsp90 isoforms, including Grp94, leads to the misfolding and subsequent degradation of these client proteins.[1] This degradation is primarily mediated by the ubiquitin-proteasome pathway.[1] By disrupting the function of multiple client proteins simultaneously, Hsp90 inhibitors can interrupt several disease-promoting signaling pathways.[1]
Caption: this compound signaling pathway.
Conclusion and Future Directions
This compound is a significant development in the quest for isoform-selective Hsp90 inhibitors. Its high selectivity for Grp94 over Hsp90α provides a valuable chemical probe to investigate the specific biological roles of Grp94 and a promising scaffold for the development of novel therapeutics with potentially reduced side effects compared to pan-Hsp90 inhibitors. Further investigation into the structure-activity relationships of this compound analogs, particularly those with small, saturated ring systems containing hydrogen bond acceptors, may lead to the discovery of even more potent and selective Grp94 inhibitors.[1][2] The detailed synthetic and biological evaluation protocols provided herein serve as a guide for researchers aiming to build upon this work in the field of drug discovery and development.
References
The Role of Grp94 Inhibition in Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. Perturbations to this delicate environment can lead to an accumulation of misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). A key player in maintaining ER homeostasis is the molecular chaperone Glucose-regulated protein 94 (Grp94), also known as Gp96 or Hsp90b1. As a resident ER chaperone of the Hsp90 family, Grp94 is integral to the proper folding and maturation of a specific subset of secretory and transmembrane proteins. Consequently, the inhibition of Grp94 presents a compelling therapeutic strategy for diseases where ER stress is a contributing factor. This technical guide delves into the role of Grp94 in ER stress and explores the impact of its inhibition, with a particular focus on the KUNG65 series of benzamide (B126) derivatives as selective Grp94 inhibitors.
Grp94: A Guardian of ER Proteostasis
Under normal physiological conditions, Grp94 functions as a crucial molecular chaperone, ensuring the correct conformation of its client proteins. Its functions are multifaceted and essential for cellular health:
-
Protein Folding and Maturation: Grp94 assists in the folding and assembly of a select group of proteins, including integrins, Toll-like receptors (TLRs), and insulin-like growth factors (IGFs)[1][2].
-
Calcium Homeostasis: The ER is the primary intracellular calcium store, and Grp94 is a major calcium-binding protein within the ER lumen, contributing to the maintenance of calcium homeostasis[2][3].
-
ER-Associated Degradation (ERAD): When proteins are terminally misfolded, Grp94 can facilitate their targeting to the ERAD pathway for degradation by the proteasome[2][4].
During ER stress, the demand for protein folding capacity increases, leading to the transcriptional upregulation of Grp94 and other ER chaperones as part of the UPR[5][6]. This response aims to alleviate the stress and restore normal ER function.
The Unfolded Protein Response (UPR) and Grp94
The UPR is a tripartite signaling pathway initiated by three ER transmembrane sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Under non-stressed conditions, these sensors are kept in an inactive state through their association with another key ER chaperone, BiP (also known as GRP78). The accumulation of unfolded proteins during ER stress causes BiP to dissociate from these sensors, leading to their activation.
While not a direct sensor, Grp94 plays a significant supportive role in the UPR. By managing the load of misfolded proteins, Grp94 helps to mitigate the severity of ER stress. Inhibition of Grp94 can, therefore, exacerbate ER stress by preventing the proper folding of its client proteins, leading to their accumulation and potentially triggering a pro-apoptotic UPR signal.
This compound Benzamide Derivatives as Selective Grp94 Inhibitors
The this compound series of benzamide derivatives represents a class of small molecules designed to selectively inhibit Grp94[7][8]. These compounds act as ATP-competitive inhibitors, binding to the N-terminal ATP-binding pocket of Grp94. This selective inhibition is achieved by exploiting subtle structural differences between the ATP-binding sites of Grp94 and its cytosolic Hsp90 counterparts[9].
The inhibition of Grp94 by this compound and related compounds leads to the destabilization and subsequent degradation of Grp94 client proteins. This disruption of client protein homeostasis can have profound effects on cellular signaling pathways that are dependent on these clients. For instance, the degradation of integrins can impair cell adhesion and migration, a process relevant to cancer metastasis[9].
Quantitative Data on Grp94 Inhibitors
The following tables summarize key quantitative data for selected Grp94 inhibitors, including a this compound analog.
| Compound | Grp94 Affinity (μM) | Hsp90α Affinity (μM) | Fold Grp94 Selectivity | Assay Method | Reference |
| This compound (analog 30) | 0.54 | - | 73 | Fluorescence Polarization | [9] |
| Resorcinol-based Inhibitor 10 | 0.029 ± 0.004 | 0.065 ± 0.01 | 2 | Fluorescence Polarization | [10] |
| Resorcinol-based Inhibitor 11 | 0.034 ± 0.002 | 0.037 ± 0.002 | n/a | Fluorescence Polarization | [10] |
| Resorcinol-based Inhibitor 12 | 0.07 ± 0.002 | 0.052 ± 0.007 | n/a | Fluorescence Polarization | [10] |
| Resorcinol-based Inhibitor 13 | 0.03 ± 0.002 | 0.07 ± 0.002 | 2.3 | Fluorescence Polarization | [10] |
| Resorcinol-based Inhibitor 17 | - | - | 8 | Fluorescence Polarization | [10] |
| Resorcinol-based Inhibitor 19 | - | - | - | Fluorescence Polarization | [10] |
| Resorcinol-based Inhibitor 21 | - | - | - | Fluorescence Polarization | [10] |
n/a = nonselective
| Compound | Cell Line | GI50 (μM) | Assay Method | Reference |
| Resorcinol-based Inhibitor 6 | RPMI8226 | >10 | Cell Viability Assay | [10] |
| Resorcinol-based Inhibitor 11 | RPMI8226 | 2.9 | Cell Viability Assay | [10] |
| Resorcinol-based Inhibitor 19 | RPMI8226 | 2.3 | Cell Viability Assay | [10] |
| Resorcinol-based Inhibitor 20 | RPMI8226 | 2.1 | Cell Viability Assay | [10] |
| Resorcinol-based Inhibitor 21 | RPMI8226 | 1.4 | Cell Viability Assay | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Grp94 in ER Stress
Caption: Role of Grp94 in the ER stress response and its inhibition.
Experimental Workflow for Assessing Grp94 Inhibition
Caption: Workflow for evaluating Grp94 inhibitors.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of an inhibitor to Grp94 by monitoring the change in polarization of a fluorescently labeled probe.
Materials:
-
Recombinant human Grp94 and Hsp90α protein
-
Fluorescently labeled probe (e.g., FITC-geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40, 0.1 mg/mL bovine gamma globulin, 2 mM DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In each well of the 384-well plate, add the test compound, a fixed concentration of the fluorescent probe, and the recombinant Grp94 or Hsp90α protein.
-
Include control wells containing only the probe and protein (for maximum polarization) and wells with only the probe (for minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.
Western Blot Analysis of ER Stress Markers and Client Proteins
This technique is used to detect changes in the protein levels of ER stress markers and Grp94 client proteins following treatment with an inhibitor.
Materials:
-
Cell culture reagents
-
Test compound (this compound derivative)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-eIF2α, CHOP, LRP6, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
XBP1 mRNA Splicing Assay
Activation of the IRE1 branch of the UPR leads to the unconventional splicing of XBP1 mRNA. This can be detected by RT-PCR.
Materials:
-
Cell culture reagents
-
Test compound (this compound derivative)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the XBP1 splice site
-
Taq polymerase and PCR reagents
-
Agarose (B213101) gel and electrophoresis equipment
Protocol:
-
Treat cells with the this compound derivative as described for the Western blot analysis.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform PCR using the XBP1-specific primers.
-
Resolve the PCR products on an agarose gel. The unspliced XBP1 will produce a larger PCR product than the spliced XBP1.
-
Visualize and quantify the bands corresponding to the spliced and unspliced forms of XBP1.
Conclusion
The inhibition of Grp94 is a promising therapeutic avenue for a range of diseases characterized by ER stress. The this compound series of benzamide derivatives and other selective inhibitors provide valuable tools to probe the function of Grp94 and to develop novel treatments. The experimental protocols outlined in this guide offer a robust framework for the evaluation of such inhibitors and for furthering our understanding of the intricate role of Grp94 in ER stress signaling. As research in this field progresses, the continued development of highly selective and potent Grp94 inhibitors will be crucial for translating these scientific insights into clinical applications.
References
- 1. Role of the Unfolded Protein Response, GRP78 and GRP94 in Organ Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GRP94 in ER Quality Control and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRP94 in ER quality control and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformationally Restricted Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the site 2 pocket of Grp94 with this compound benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resorcinol-Based Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
KUNG65: A Selective Grp94 Inhibitor and its Impact on Heat Shock Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KUNG65 is a potent and selective small-molecule inhibitor of the endoplasmic reticulum (ER) resident heat shock protein 90 (Hsp90) isoform, glucose-regulated protein 94 (Grp94). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its specific effects on heat shock proteins, and detailed experimental protocols for its characterization. By selectively targeting Grp94, this compound offers a promising therapeutic strategy that circumvents the dose-limiting toxicities associated with pan-Hsp90 inhibitors, primarily by avoiding the induction of the cytosolic heat shock response. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate and utilize this compound and similar isoform-selective Hsp90 inhibitors.
Introduction to this compound and Heat Shock Proteins
Heat shock proteins (HSPs) are a family of molecular chaperones crucial for maintaining protein homeostasis. The Hsp90 family, in particular, is a key regulator of cellular processes, with its four isoforms—Hsp90α and Hsp90β in the cytosol, TRAP1 in the mitochondria, and Grp94 in the endoplasmic reticulum—chaperoning a wide array of "client" proteins involved in signal transduction, cell cycle control, and apoptosis.[1][2] In cancer, many of these client proteins are oncoproteins, making Hsp90 an attractive target for cancer therapy.[3]
However, pan-Hsp90 inhibitors, which target all four isoforms, have faced challenges in clinical trials due to toxicities associated with the induction of the heat shock response (HSR).[2][4] The HSR is a cellular defense mechanism characterized by the upregulation of cytoprotective HSPs, including Hsp70, which can counteract the therapeutic effects of Hsp90 inhibition.[4]
Isoform-selective inhibitors, such as this compound, represent a next-generation approach to Hsp90-targeted therapy. This compound is a second-generation Grp94-selective inhibitor that demonstrates a significant therapeutic window by inhibiting Grp94-dependent pathways without triggering the cytosolic HSR.[4]
Mechanism of Action of this compound
This compound exerts its effects by selectively binding to the N-terminal ATP-binding pocket of Grp94.[1] This competitive inhibition prevents the binding of ATP, which is essential for the chaperone's function. The inhibition of Grp94's ATPase activity leads to the misfolding and subsequent degradation of its client proteins, thereby disrupting downstream signaling pathways that are often implicated in disease progression, particularly in cancer metastasis and glaucoma.[5][6]
Quantitative Data on this compound Binding Affinity and Selectivity
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) for Grp94 | 540 nM | Fluorescence Polarization Assay | [1] |
| Selectivity over Hsp90α | 73-fold | Fluorescence Polarization Assay | [1] |
Effect of this compound on Heat Shock Proteins
A key advantage of this compound's isoform selectivity is its differential impact on the heat shock protein network compared to pan-Hsp90 inhibitors.
Grp94 and its Client Proteins
This compound-mediated inhibition of Grp94 leads to the degradation of a specific subset of client proteins that are crucial for cell adhesion, migration, and signaling. These include:
-
Integrins: Essential for cell-matrix adhesion and migration.
-
Toll-like Receptors (TLRs): Involved in innate immunity and inflammation.
-
Mutant Myocilin: Implicated in the pathogenesis of glaucoma.
-
HER2 and LRP6: Receptors involved in cancer cell proliferation and survival.[5]
The degradation of these client proteins underlies the anti-migratory and pro-apoptotic effects of this compound observed in cancer cell lines.
The Heat Shock Response (HSR)
Pan-Hsp90 inhibitors induce a robust HSR, characterized by the activation of Heat Shock Factor 1 (HSF1) and the subsequent upregulation of Hsp70 and other HSPs.[4] This response can confer resistance to therapy. In contrast, studies with Grp94-selective inhibitors, including analogs of this compound, have shown that client protein degradation occurs at concentrations that do not induce Hsp70, indicating an absence of the classic HSR.[4] This suggests that the selective inhibition of the ER-resident Grp94 does not trigger the cytosolic stress signals that activate HSF1.
Experimental Protocols
Fluorescence Polarization Assay for this compound-Grp94 Binding
This assay quantitatively determines the binding affinity of this compound to Grp94.
Materials:
-
Purified recombinant human Grp94 protein
-
Fluorescently labeled tracer (e.g., a known Grp94 ligand conjugated to a fluorophore)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of purified Grp94 protein to each well of the 384-well plate.
-
Add the serially diluted this compound to the wells containing Grp94.
-
Add a fixed concentration of the fluorescently labeled tracer to all wells.
-
Incubate the plate at room temperature for a designated time (e.g., 2 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization in each well using a plate reader.
-
Calculate the binding affinity (Kd) by fitting the data to a competitive binding model.
Transwell Cell Migration Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells, such as the highly invasive MDA-MB-231 breast cancer cell line.
Materials:
-
MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Transwell inserts (8 µm pore size) for 24-well plates
-
This compound
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Microscope
Protocol:
-
Seed MDA-MB-231 cells in a culture flask and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Prepare a cell suspension in serum-free medium.
-
Add complete medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of the inserts, along with varying concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 24 hours).
-
Remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Grp94 Client Protein Degradation
This method is used to visualize and quantify the degradation of Grp94 client proteins, such as integrin β1, in response to this compound treatment.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-integrin β1, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat MDA-MB-231 cells with increasing concentrations of this compound for a specified time (e.g., 48 hours).
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against integrin β1, Hsp70 (to assess the heat shock response), and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative levels of protein expression.
Signaling Pathways and Visualizations
This compound-Mediated Inhibition of Grp94 Signaling
The following diagram illustrates the mechanism of action of this compound.
Caption: this compound inhibits Grp94, leading to client protein degradation and reduced cell migration.
The General Heat Shock Response Pathway
This diagram shows the canonical pathway for the heat shock response, which is typically not activated by this compound.
Caption: The Heat Shock Response pathway is activated by cellular stress, leading to HSF1 activation.
Conclusion
This compound represents a significant advancement in the field of Hsp90-targeted therapies. Its selectivity for the Grp94 isoform allows for the targeted disruption of disease-relevant pathways without inducing the widespread cellular stress response associated with pan-Hsp90 inhibitors. The data and protocols presented in this guide provide a solid foundation for further research into this compound and the development of other isoform-selective Hsp90 inhibitors. Future studies should focus on elucidating the full range of Grp94 client proteins and the downstream consequences of their degradation, as well as exploring the therapeutic potential of this compound in a broader range of diseases.
References
- 1. GRP94 promotes brain metastasis by engaging pro-survival autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Preclinical Profile of KUNG65: A Selective Grp94 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
KUNG65 is a potent and selective small molecule inhibitor of Glucose-Regulated Protein 94 (Grp94), the endoplasmic reticulum (ER) resident isoform of the Heat Shock Protein 90 (Hsp90) family. Preclinical investigations have highlighted the potential of this compound as a therapeutic agent, particularly in oncology. This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, quantitative biological activities, and key experimental protocols. The information is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of targeting Grp94.
Mechanism of Action: Targeting the ER Chaperone Grp94
This compound exerts its biological effects through the selective inhibition of Grp94, a critical molecular chaperone responsible for the proper folding and stability of a specific subset of proteins within the endoplasmic reticulum. Many of these client proteins are integral to cancer cell survival, proliferation, and metastasis. By binding to the ATP pocket of Grp94, this compound disrupts its chaperone function, leading to the degradation of client proteins and the induction of ER stress, ultimately culminating in cancer cell death. The selectivity of this compound for Grp94 over other Hsp90 isoforms is a key characteristic, potentially leading to a more favorable safety profile by avoiding the toxicities associated with pan-Hsp90 inhibition.[1][2]
Signaling Pathway of Grp94 Inhibition
The following diagram illustrates the central role of Grp94 in cancer cell signaling and the mechanism of action of this compound.
Caption: this compound inhibits Grp94, leading to client protein degradation and apoptosis.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Biological Activity
| Parameter | Value | Assay Type | Notes |
| Binding Affinity (Kd) for Grp94 | 540 nM | Fluorescence Polarization | Demonstrates potent binding to the target.[1][3] |
| Selectivity vs. Hsp90α | 73-fold | Fluorescence Polarization | Highlights the isoform-selective nature of this compound.[1][3] |
| Anti-migratory Activity | Nanomolar range | Wound Healing/Scratch Assay | Observed in aggressive and metastatic cancer cell lines.[4] |
| Cytotoxicity (GI50) | Low micromolar (anticipated) | Cell Viability Assay | Grp94-selective inhibitors have shown low micromolar GI50 values against multiple myeloma cells. Specific data for this compound is an area for further investigation.[1] |
Table 2: In Vitro ADME & Pharmacokinetics (Mouse)
| Parameter | Value | Species | Notes |
| Metabolic Stability (HLM T1/2) | 156 minutes | Human Liver Microsomes | Indicates moderate metabolic stability. |
| Metabolic Stability (MLM T1/2) | 63 minutes | Mouse Liver Microsomes | Suggests faster metabolism in mice compared to humans. |
| LogD | 2.26 | - | - |
| Aqueous Solubility | 0.014 µM | - | Low aqueous solubility. |
| Peak Plasma Concentration (Cmax) | 79.7 nM | CD-1 Mice | Following a 10 mg/kg oral dose. |
| Peak Spinal Cord Concentration | 5.2 nM | CD-1 Mice | Following a 10 mg/kg oral dose, indicating CNS penetration. |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Fluorescence Polarization Assay for Binding Affinity
This protocol is designed to determine the binding affinity of this compound for Grp94.
Caption: Workflow for determining this compound binding affinity to Grp94.
Protocol Details:
-
Reagents and Materials: Recombinant human Grp94 protein, a fluorescently labeled Grp94 ligand (e.g., FITC-geldanamycin), this compound, assay buffer (e.g., 20 mM HEPES, 50 mM KCl, 5 mM MgCl₂, 0.01% NP-40, pH 7.5), and 384-well black microplates.
-
Assay Procedure:
-
A fixed concentration of recombinant Grp94 and the fluorescent tracer are added to the wells of the microplate.
-
Serial dilutions of this compound are then added to the wells.
-
The plate is incubated at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.
-
-
Data Acquisition: Fluorescence polarization is measured using a microplate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound is used to generate a competition binding curve. The IC50 value is determined from this curve and then converted to a dissociation constant (Kd) using the Cheng-Prusoff equation.
Cell Viability (GI50) Assay
This protocol outlines a general method for determining the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.
Caption: General workflow for determining the GI50 of this compound in cancer cells.
Protocol Details:
-
Cell Culture: Cancer cell lines (e.g., multiple myeloma lines such as RPMI-8226, U266) are cultured in appropriate media and conditions.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density.
-
After allowing the cells to adhere overnight, they are treated with a range of concentrations of this compound.
-
The plates are incubated for 72 hours.
-
-
Measurement of Cell Viability: A cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay like CellTiter-Glo) is added to each well, and the signal (absorbance or luminescence) is measured according to the manufacturer's instructions.
-
Data Analysis: The signal is normalized to untreated control cells, and the GI50 value is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Pharmacokinetic Study in Mice
This protocol describes the methodology for assessing the pharmacokinetic properties of this compound in a murine model.
Caption: Workflow for the in vivo pharmacokinetic evaluation of this compound.
Protocol Details:
-
Animal Model: CD-1 mice are used for the study.
-
Drug Administration: this compound is administered to the mice via oral gavage at a dose of 10 mg/kg.
-
Sample Collection:
-
Blood samples are collected from a cohort of mice at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma is separated from the blood samples by centrifugation.
-
At the terminal time point, tissues of interest (e.g., spinal cord) are harvested.
-
-
Bioanalysis: The concentration of this compound in plasma and tissue homogenates is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software (e.g., Phoenix WinNonlin).
Preclinical Toxicology
A comprehensive preclinical toxicology evaluation is essential to determine the safety profile of this compound. While specific toxicology studies for this compound have not been detailed in the public domain, a standard preclinical safety assessment would typically include:
-
In vitro cytotoxicity in normal cells: To assess the selectivity of this compound for cancer cells over non-malignant cells.
-
Acute toxicity studies: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single dose.
-
Repeat-dose toxicity studies: To evaluate the effects of longer-term exposure to this compound in relevant animal models (e.g., rodents and a non-rodent species).
-
Safety pharmacology studies: To assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity assays: To evaluate the potential of this compound to induce genetic mutations or chromosomal damage.
The lack of overt toxicity in a xenograft model, as anecdotally reported, is encouraging; however, formal toxicology studies are necessary to fully characterize the safety profile of this compound.
Conclusion and Future Directions
The preclinical data for this compound demonstrate its potential as a selective and potent inhibitor of Grp94. Its nanomolar anti-migratory activity and anticipated low micromolar cytotoxicity against cancer cells, coupled with its ability to penetrate the central nervous system, warrant further investigation.
Future preclinical studies should focus on:
-
Determining the specific GI50 values of this compound against a broad panel of cancer cell lines, particularly those known to be dependent on Grp94 function.
-
Conducting in vivo efficacy studies in relevant cancer xenograft or patient-derived xenograft (PDX) models to establish a clear relationship between pharmacokinetic exposure and pharmacodynamic response.
-
Performing a comprehensive suite of IND-enabling toxicology and safety pharmacology studies to fully characterize its safety profile.
The data presented in this technical guide provide a strong rationale for the continued development of this compound as a novel therapeutic agent for the treatment of cancer and potentially other diseases where Grp94 plays a critical pathological role.
References
An In-depth Technical Guide to the Target Validation of GRP94 in Cancer Cells, Featuring KUNG65 Benzamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the validation of Glucose-Regulated Protein 94 (GRP94) as a therapeutic target in oncology. It highlights the role of KUNG65 benzamide (B126) derivatives as a case study in the development of selective inhibitors.
Executive Summary
Glucose-Regulated Protein 94 (GRP94), the endoplasmic reticulum (ER)-resident paralog of Heat Shock Protein 90 (HSP90), has emerged as a compelling target for cancer therapy.[1][2] Unlike the cytoplasmic HSP90, which has been the focus of numerous clinical trials with limited success due to toxicity, GRP94 offers a more selective targeting opportunity.[3][4][5] GRP94 is essential for the folding and stability of a specific subset of proteins, including those critical for cancer progression, such as cell adhesion molecules, growth factor receptors, and proteins involved in metastatic signaling.[1][2] Its expression is frequently elevated in various cancers, correlating with aggressive phenotypes and poor clinical outcomes.[1][2]
This document provides a comprehensive overview of the scientific rationale and methodologies for validating GRP94 as a cancer target. It covers the key signaling pathways influenced by GRP94, detailed protocols for essential validation experiments, and quantitative data on the effects of GRP94 inhibition. A special focus is placed on the this compound series of benzamide derivatives, which represent a promising class of GRP94-selective inhibitors.[6]
Biological Rationale for Targeting GRP94 in Cancer
The tumor microenvironment imposes significant stress on cancer cells, including hypoxia and nutrient deprivation, which triggers the Unfolded Protein Response (UPR).[1][7][8] GRP94 is a key component of the UPR, acting as a master chaperone to manage the increased load of unfolded and misfolded proteins, thereby promoting cancer cell survival.[1][9]
Key Roles of GRP94 in Oncogenesis:
-
Client Protein Stabilization: GRP94 is responsible for the maturation of numerous client proteins integral to cancer hallmarks. These include:
-
Integrins: Essential for cell adhesion, migration, and invasion.[1][2]
-
Toll-Like Receptors (TLRs): Implicated in inflammation-associated cancers.[1][2]
-
Growth Factor Receptors: Such as Insulin-like Growth Factor (IGF) receptors and HER2, which drive proliferation and survival signals.[1][6]
-
Wnt Co-receptors (LRP6): Critical for the activation of the pro-proliferative Wnt/β-catenin pathway.[1]
-
-
Metastasis and Invasion: By chaperoning integrins and other cell-surface proteins, GRP94 plays a pivotal role in tumor cell migration and the metastatic cascade.[10] Inhibition of GRP94 has been shown to have potent anti-migratory effects in aggressive cancers.
-
Immune Modulation: GRP94 can be expressed on the cell surface, where it can either present antigenic peptides to stimulate an anti-tumor immune response or interact with regulatory T cells to promote immunosuppression.[1][9]
Targeting GRP94 offers a multi-pronged therapeutic strategy: disrupting multiple oncogenic signaling pathways simultaneously, inhibiting metastasis, and potentially modulating the tumor immune microenvironment. The structural uniqueness of GRP94's ATP-binding pocket compared to other HSP90 isoforms allows for the design of highly selective inhibitors, potentially avoiding the toxicities associated with pan-HSP90 inhibition.[2]
Key Signaling Pathways Involving GRP94
GRP94 inhibition disrupts several critical cancer signaling pathways by promoting the degradation of its client proteins.
GRP94-Mediated Client Protein Folding and Trafficking
The primary role of GRP94 is to ensure the correct folding and transport of proteins transiting through the endoplasmic reticulum. Its inhibition leads to the accumulation of misfolded clients, which are subsequently targeted for proteasomal degradation.
Caption: GRP94-mediated protein folding workflow and point of inhibition.
Impact on Wnt and MAPK Signaling
GRP94 inhibition has been shown to downregulate key oncogenic pathways like Wnt/β-catenin and MAPK signaling, often through the degradation of essential components.
Caption: Disruption of oncogenic signaling by GRP94 inhibition.
Quantitative Data on GRP94 Inhibitors
The development of GRP94-selective inhibitors is an active area of research. The this compound benzamide series was designed to probe a unique hydrophobic pocket in GRP94, aiming for improved affinity and selectivity over cytosolic HSP90α.[6]
Table 1: Structure-Activity Relationship (SAR) Summary for this compound Benzamide Analogues [6][11]
| Compound Series | General Substituent on Benzamide | Effect on GRP94 Affinity | Effect on Selectivity (vs. Hsp90α) |
| This compound Analogues | Small, flexible, saturated rings with hydrogen bond acceptors | Increased | Low |
| This compound Analogues | Large, saturated ring systems | Moderate | Increased |
Note: This table summarizes qualitative findings from published research. Specific IC50 values are typically found in the primary literature.
Table 2: Representative GRP94-Selective Inhibitors and Their Affinities
| Inhibitor | Type | GRP94 Affinity (IC50/Kd) | Selectivity vs. Hsp90α | Reference |
| BnIm | Resorcinol-imidazole | ~12-fold selective in FP assay | 12-fold | [12] |
| Compound 30 | Second-gen BnIm derivative | 540 nM | 73-fold | |
| Compound 13 | Benzamide-phenyl | 2 nM | >1000-fold | [13] |
Experimental Protocols for GRP94 Target Validation
Validating GRP94 as a target involves genetic and pharmacological approaches to demonstrate that its inhibition leads to a desired anti-cancer phenotype.
Experimental Workflow for Target Validation
Caption: A logical workflow for GRP94 target validation in cancer cells.
Protocol 5.1: Fluorescence Polarization (FP) Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound (e.g., a this compound derivative) for GRP94 by measuring its ability to displace a fluorescently labeled probe.
Materials:
-
Purified recombinant human GRP94 protein.
-
Fluorescently labeled probe (e.g., FITC-geldanamycin).
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 2 mM DTT.
-
Test compounds dissolved in DMSO.
-
Black, low-volume 384-well assay plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
Reaction Setup: In each well of the 384-well plate, add:
-
Assay Buffer.
-
Fluorescent probe to a final concentration of ~5 nM.
-
Purified GRP94 protein to a final concentration of ~30 nM.
-
Diluted test compound.
-
Controls: Include wells for "probe only" (low polarization) and "probe + GRP94 without inhibitor" (high polarization).
-
-
Incubation: Seal the plate and incubate at 4°C for 3-4 hours to reach binding equilibrium, protected from light.
-
Measurement: Read the fluorescence polarization on a plate reader using appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation/530 nm emission for FITC).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 5.2: Western Blot for GRP94 Client Protein Degradation
Objective: To assess target engagement in cells by measuring the degradation of GRP94 client proteins (e.g., HER2, integrin β1) following treatment with an inhibitor.
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3 for HER2, MDA-MB-231 for integrins).
-
GRP94 inhibitor (test compound).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-HER2, anti-integrin β1, anti-GRP94, anti-Actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the GRP94 inhibitor for a specified time (e.g., 24-48 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Normalize protein amounts for all samples, add Laemmli sample buffer, boil, and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use actin or another housekeeping protein as a loading control.
-
Analysis: Quantify band intensity to determine the relative decrease in client protein levels upon inhibitor treatment.
Protocol 5.3: Transwell Cell Migration/Invasion Assay
Objective: To evaluate the effect of GRP94 inhibition on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size).
-
24-well plates.
-
For invasion assays: Matrigel or similar basement membrane extract.
-
Serum-free cell culture medium and medium with a chemoattractant (e.g., 10% FBS).
-
GRP94 inhibitor.
-
Cotton swabs, methanol (B129727) for fixation, and crystal violet stain.
Procedure:
-
Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute with cold, serum-free medium and coat the top surface of the Transwell inserts. Incubate at 37°C for 2-4 hours to allow the gel to solidify.
-
Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium containing the GRP94 inhibitor at the desired concentrations. Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell inserts.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 12-48 hours, depending on the cell line).
-
Staining: After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to dry. Take images of the stained cells under a microscope from several random fields. Count the number of migrated cells per field to quantify migration/invasion.
Conclusion and Future Directions
The validation of GRP94 as a therapeutic target in cancer is supported by substantial evidence linking it to key oncogenic processes. Its role as a master regulator of protein folding in the ER, particularly for proteins involved in signaling and metastasis, makes it an attractive node for therapeutic intervention.[1][2] The development of isoform-selective inhibitors like the this compound benzamide derivatives is a critical step toward realizing the therapeutic potential of targeting GRP94 while minimizing the off-target toxicities that have plagued pan-HSP90 inhibitors.[6][11]
Future work should focus on comprehensive preclinical evaluation of potent and selective GRP94 inhibitors in a range of cancer models. Identifying predictive biomarkers to select patient populations most likely to respond to GRP94-targeted therapy will be crucial for successful clinical translation. Combination strategies, pairing GRP94 inhibitors with other targeted agents or immunotherapies, may also offer synergistic anti-tumor effects and overcome potential resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Site 2 Pocket of Grp94 with this compound Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the site 2 pocket of Grp94 with this compound benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Therapeutic Potential of KUNG65: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KUNG65 is a potent and selective small-molecule inhibitor of Glucose-Regulated Protein 94 (Grp94), the endoplasmic reticulum-resident isoform of the Heat Shock Protein 90 (Hsp90) family of molecular chaperones.[1][2] Grp94 plays a crucial role in the proper folding, stability, and trafficking of a specific subset of proteins, including integrins, Toll-like receptors (TLRs), and immunoglobulins.[3] By selectively inhibiting Grp94, this compound offers a targeted therapeutic approach with the potential to modulate various pathological processes, including cancer, pain, and inflammation, with a potentially more favorable safety profile compared to pan-Hsp90 inhibitors. This technical guide provides an in-depth overview of the therapeutic potential of this compound in various disease models, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Data Presentation
Biochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Target | Glucose-Regulated Protein 94 (Grp94) | [1][2] |
| Binding Affinity (Kd) | 540 nM | [1][2] |
| Selectivity | >73-fold over other Hsp90 isoforms | [1][4] |
| LogD | 3.3 | [4] |
| Aqueous Solubility | 0.074 µM | [4] |
| Metabolic Half-life (Mouse Liver Microsomes) | 32 minutes | [4] |
| Metabolic Half-life (Human Liver Microsomes) | 144 minutes | [4] |
In Vivo Efficacy of this compound in a Murine Pain Model
| Disease Model | Animal Model | This compound Dose | Administration Route | Effect | Reference |
| Opioid-induced Analgesia | CD-1 Mice | 1 mg/kg | Intravenous (IV) | 1.9-fold increase in morphine potency (tail flick test) | [4][5] |
| Post-surgical Pain | CD-1 Mice | 1 mg/kg | Intravenous (IV) | 2.2-fold increase in morphine potency | [5] |
| Morphine Tolerance | CD-1 Mice | 1 mg/kg | Intravenous (IV) | Rescued established morphine tolerance | [5] |
Experimental Protocols
Fluorescence Polarization Assay for Grp94 Binding Affinity
This protocol outlines a competitive fluorescence polarization (FP) assay to determine the binding affinity of this compound to Grp94.
Materials:
-
Recombinant human Grp94 protein
-
Fluorescently labeled Grp94 ligand (e.g., FITC-conjugated geldanamycin)
-
This compound
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, and 0.1 mg/mL bovine gamma globulin (BGG)
-
Black, low-volume 384-well assay plates
-
Plate reader with fluorescence polarization optics
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the this compound serial dilution or DMSO (for control wells).
-
Add 24 µL of a solution containing the fluorescently labeled Grp94 ligand and Grp94 protein in assay buffer to each well. The final concentrations of the fluorescent ligand and Grp94 should be optimized based on preliminary experiments to achieve a stable and robust signal window.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
The IC₅₀ value is determined by plotting the change in fluorescence polarization against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. The Kd can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Murine Tail Flick Test for Analgesia
This protocol describes the tail flick test in mice to assess the analgesic effects of this compound in combination with morphine.
Animals:
-
Male CD-1 mice (8-10 weeks old)
Materials:
-
This compound
-
Morphine sulfate (B86663)
-
Vehicle (e.g., saline or a suitable solvent for this compound)
-
Tail flick apparatus with a radiant heat source
-
Animal restrainers
Procedure:
-
Habituate the mice to the experimental room and handling for at least 3 days prior to the experiment.
-
On the day of the experiment, determine the baseline tail flick latency for each mouse by placing the distal portion of the tail over the radiant heat source and recording the time it takes for the mouse to flick its tail. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.
-
Administer this compound (e.g., 1 mg/kg) or vehicle intravenously (IV).
-
After a predetermined time (e.g., 24 hours), administer morphine sulfate subcutaneously at various doses.
-
At the time of peak morphine effect (typically 30 minutes post-administration), re-measure the tail flick latency.
-
The data is often expressed as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Dose-response curves are generated to determine the A₅₀ (dose of morphine required to produce 50% of the maximal possible effect) in the presence and absence of this compound.
Platelet Aggregation Assay
This protocol provides a general method for assessing the effect of this compound on platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human or murine whole blood collected in sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
Platelet agonist (e.g., thrombin, ADP, or collagen)
-
Saline
-
Light transmission aggregometer
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline, and a cuvette with PRP to set the 0% aggregation baseline.
-
Add a specific volume of PRP to a new cuvette with a stir bar and place it in the aggregometer.
-
Add this compound or vehicle (DMSO) to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding a platelet agonist.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated from the change in light transmission.
Signaling Pathways and Experimental Workflows
Grp94 Client Protein Maturation and Signaling
The following diagram illustrates the role of Grp94 in the maturation of its client proteins within the endoplasmic reticulum and the subsequent impact on downstream signaling pathways. This compound inhibits the ATPase activity of Grp94, leading to the misfolding and degradation of these client proteins.
Caption: this compound inhibits Grp94, leading to client protein degradation and disruption of downstream signaling.
Experimental Workflow for Evaluating this compound in Pain Models
The following diagram outlines the typical experimental workflow for assessing the therapeutic potential of this compound in preclinical models of pain.
Caption: Workflow for in vivo assessment of this compound's effect on opioid-induced analgesia.
Logical Relationship of this compound's Effect on Platelet Function
This diagram illustrates the proposed mechanism by which this compound inhibits platelet function, which can be relevant for its anti-cancer (anti-metastatic) potential.
Caption: this compound inhibits Grp94, impairing integrin maturation and subsequent platelet functions.
References
- 1. researchgate.net [researchgate.net]
- 2. US11939291B2 - GRP94 selective inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for KUNG65 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
KUNG65 is a potent and selective small molecule inhibitor of Glucose-Regulated Protein 94 (Grp94), the endoplasmic reticulum (ER)-resident isoform of the Heat shock protein 90 (Hsp90) family of molecular chaperones.[1][2] Grp94 plays a critical role in maintaining ER homeostasis by assisting in the folding, stabilization, and trafficking of a specific subset of secretory and membrane-bound client proteins.[3][4] Inhibition of Grp94 disrupts these processes, leading to the degradation of client proteins via the ubiquitin-proteasome system and the induction of ER stress.[3][5][6] This disruption of disease-dependent signaling pathways makes Grp94 an attractive therapeutic target for a variety of diseases, including cancer and neurodegenerative disorders.[1][3]
These application notes provide a detailed protocol for an in vitro fluorescence polarization (FP) competitive binding assay to determine the binding affinity of this compound and other test compounds for Grp94. This robust and high-throughput adaptable assay is fundamental for the primary screening and characterization of potential Grp94 inhibitors.[1][2][7][8][9]
This compound and the Grp94 Signaling Pathway
Grp94 is a key component of the ER protein quality control machinery. Under normal physiological conditions, Grp94 binds to and facilitates the proper folding of nascent polypeptides. In response to cellular stress, such as the accumulation of unfolded or misfolded proteins, the Unfolded Protein Response (UPR) is activated, leading to an upregulation of chaperones like Grp94 to restore ER homeostasis.[3][4] Client proteins that fail to achieve their native conformation are targeted for degradation through the ER-Associated Degradation (ERAD) pathway, a process in which Grp94 is also involved.[3][5][6]
This compound exerts its inhibitory effect by competing with ATP for binding to the N-terminal domain of Grp94.[1][2][8] This inhibition prevents the chaperone from completing its ATP-dependent conformational cycle, which is essential for its function.[10][11] Consequently, Grp94 client proteins are destabilized, ubiquitinated, and subsequently degraded by the proteasome. The depletion of these client proteins, many of which are critical for cell signaling and survival, ultimately leads to the desired therapeutic effect.
In Vitro Assay Protocol: Grp94 Competitive Binding Fluorescence Polarization Assay
This protocol details a competitive binding assay using fluorescence polarization to determine the inhibitory constant (Ki) of this compound for Grp94. The assay measures the displacement of a fluorescently labeled probe (e.g., FITC-geldanamycin) from the Grp94 ATP binding pocket by a test compound.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Recombinant Human Grp94 | Company A | XXXXX | -80°C |
| FITC-Geldanamycin | Company B | YYYYY | -20°C |
| This compound | In-house/Company C | ZZZZZ | -20°C |
| Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 2 mM DTT) | Prepare fresh | N/A | 4°C |
| DMSO | Sigma-Aldrich | D2650 | Room Temp |
| 384-well, black, flat-bottom plates | Corning | 3573 | Room Temp |
Experimental Workflow
Detailed Protocol
-
Reagent Preparation:
-
Prepare the assay buffer and keep it on ice.
-
Thaw recombinant Grp94, FITC-Geldanamycin, and this compound on ice.
-
Prepare a working solution of Grp94 in assay buffer (e.g., 60 nM for a final concentration of 30 nM).
-
Prepare a working solution of FITC-Geldanamycin in assay buffer (e.g., 10 nM for a final concentration of 5 nM).
-
-
Compound Plating:
-
Prepare a serial dilution of this compound in DMSO. For a typical 11-point dose-response curve, start with a high concentration (e.g., 1 mM) and perform 1:3 serial dilutions.
-
Dilute the DMSO stock of each this compound concentration into assay buffer.
-
Add the diluted this compound solutions to the wells of a 384-well plate. Include wells for positive control (no inhibitor) and negative control (no Grp94).
-
-
Assay Procedure:
-
Add the Grp94 working solution to all wells except the negative controls.
-
Add assay buffer to the negative control wells.
-
Add the FITC-Geldanamycin working solution to all wells.
-
The final assay volume is typically 20 µL.
-
Mix the plate gently by shaking for 1 minute.
-
Incubate the plate at room temperature for 4-6 hours, protected from light, to allow the binding to reach equilibrium.[1]
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).
-
Data Presentation and Analysis
The raw data (mP values) should be plotted against the logarithm of the inhibitor concentration. The resulting sigmoidal curve can be fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.
Table 1: Representative Fluorescence Polarization Data for this compound
| [this compound] (nM) | log[this compound] | mP Reading 1 | mP Reading 2 | Average mP | % Inhibition |
| 0 (No Inhibitor) | N/A | 155 | 158 | 156.5 | 0 |
| 1 | 0 | 152 | 155 | 153.5 | 2.5 |
| 3 | 0.48 | 148 | 150 | 149.0 | 6.3 |
| 10 | 1.00 | 135 | 139 | 137.0 | 16.3 |
| 30 | 1.48 | 115 | 118 | 116.5 | 33.3 |
| 100 | 2.00 | 85 | 88 | 86.5 | 58.8 |
| 300 | 2.48 | 62 | 65 | 63.5 | 78.2 |
| 1000 | 3.00 | 50 | 52 | 51.0 | 88.7 |
| 3000 | 3.48 | 45 | 46 | 45.5 | 93.2 |
| 10000 | 4.00 | 42 | 43 | 42.5 | 95.8 |
| No Grp94 | N/A | 40 | 41 | 40.5 | 100 |
Note: Data are for illustrative purposes only.
The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [Probe]/Kd)
Where:
-
[Probe] is the concentration of the fluorescent probe used in the assay.
-
Kd is the dissociation constant of the fluorescent probe for Grp94, which should be determined in a separate saturation binding experiment.
Table 2: Summary of Binding Affinity Data for this compound and Analogs
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity (Hsp90α/Grp94) |
| This compound | Grp94 | 0.54 | 0.28 | 73-fold [1] |
| This compound | Hsp90α | 39.42 | 20.5 | - |
| Analog A | Grp94 | 1.25 | 0.65 | 45-fold |
| Analog B | Grp94 | 0.89 | 0.46 | 60-fold |
| Geldanamycin (Control) | Grp94 | 0.15 | 0.08 | 1.5-fold |
| Geldanamycin (Control) | Hsp90α | 0.10 | 0.05 | - |
Note: Data are for illustrative purposes and should be determined experimentally.
Conclusion
The fluorescence polarization-based competitive binding assay is a reliable and efficient method for determining the in vitro potency of Grp94 inhibitors like this compound. This protocol provides a framework for researchers to screen and characterize novel compounds targeting this important therapeutic target, facilitating the development of new treatments for a range of diseases.
References
- 1. High-throughput screening fluorescence polarization assay for tumor-specific Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of the Ubiquitin–Proteasome System in the Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GRP94 Inhabits the Immortalized Porcine Hepatic Stellate Cells Apoptosis under Endoplasmic Reticulum Stress through Modulating the Expression of IGF-1 and Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GRP94 in ER Quality Control and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for KUNG65 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KUNG65, a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), in various cell culture experiments. Grp94, an endoplasmic reticulum-resident member of the Heat Shock Protein 90 (Hsp90) family, is a critical molecular chaperone involved in the proper folding and maturation of a multitude of client proteins.[1] Its inhibition has emerged as a promising therapeutic strategy in several diseases, including cancer. This compound, a benzamide (B126) derivative, offers high selectivity for Grp94 over its cytosolic counterpart Hsp90α, making it a valuable tool for dissecting the specific roles of Grp94 in cellular processes.[1]
Mechanism of Action
This compound selectively binds to the N-terminal ATP-binding pocket of Grp94, inhibiting its chaperone activity.[1] This disruption leads to the misfolding and subsequent degradation of Grp94 client proteins, many of which are integral components of various signaling pathways crucial for cancer cell survival, proliferation, and metastasis. Key pathways affected by Grp94 inhibition include the Wnt/β-catenin signaling pathway and processes related to pro-survival autophagy.
Data Presentation
The following tables summarize quantitative data for Grp94 inhibitors, which can serve as a reference for designing experiments with this compound. As specific IC50 values for this compound are not yet widely published, data from other selective Grp94 inhibitors are provided to offer a starting point for concentration ranges.
Table 1: Representative Inhibitory Concentrations (IC50/GI50) of Selective Grp94 Inhibitors in Cancer Cell Lines
| Inhibitor Name | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Grp94 Inhibitor-1 | Panc1 | (Not Specified) | 0.002 | [2] |
| Resorcinol-Based Inhibitor 21 | RPMI8226 (Multiple Myeloma) | GI50 | 1.4 | [3] |
| PU-WS13 | (Not Specified for IC50) | (Not Specified) | 0.22 | [4] (Affinity Data) |
| Compound 2 (BnIm) | MCF7, SKBR3 (Breast Cancer) | Proliferation | >100 | [5] (Indicates cell-line specific effects) |
Table 2: Representative Effects of Grp94 Inhibition on Client Protein Expression
| Inhibitor Name | Cell Line | Treatment Conditions | Target Protein | Observed Effect | Reference |
| Grp94 Inhibitor-1 | Panc1 | 1-5 µM for 36 hours | Integrin α2 | Dose-dependent decrease in expression | [2] |
| Grp94 Inhibitor-1 | Panc1 | 1-5 µM for 36 hours | Integrin αL | Dose-dependent decrease in expression | [2] |
| Resorcinol-Based Inhibitor 21 | RPMI8226 | Mirroring GI50 conc. | LRP6 | Reduction in protein levels | [3] |
| Resorcinol-Based Inhibitor 21 | RPMI8226 | Dose-dependent | Survivin | Dose-dependent degradation | [3] |
Mandatory Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols for In Vivo Studies of KUNG65
For Researchers, Scientists, and Drug Development Professionals
Introduction
KUNG65 is a novel benzamide (B126) derivative identified as a selective inhibitor of Glucose-regulated protein 94 (Grp94), an endoplasmic reticulum (ER)-resident molecular chaperone of the heat shock protein 90 (Hsp90) family.[1][2] Grp94 plays a critical role in maintaining ER homeostasis by assisting in the folding and stabilization of a specific set of client proteins.[3][4] Inhibition of Grp94 has emerged as a promising therapeutic strategy in various diseases, including cancer, due to its involvement in multiple signaling pathways that promote cell survival and proliferation.[1][3][5]
These application notes provide a comprehensive overview of the available preclinical data for this compound and its analogs and offer generalized protocols for initiating in vivo studies. As specific in vivo treatment concentrations for this compound have not yet been published, this document provides a framework for researchers to determine key parameters such as the maximum tolerated dose (MTD) and to design subsequent efficacy studies.
Preclinical Data Summary
While in vivo data for this compound is not yet available in the public domain, in vitro studies have characterized its binding affinity and selectivity for Grp94. The following table summarizes the reported in vitro data for this compound analogs, which can serve as a preliminary guide for dose-range finding studies.
| Compound | Target | Binding Affinity (Kd) | Selectivity over Hsp90α | Reference |
| This compound Analogs | Grp94 | Data not publicly available | Increased selectivity | [1] |
Note: Specific Kd values for this compound are not detailed in the provided search results. The research indicates that benzamide analogs were synthesized to evaluate their impact on affinity and selectivity for Grp94.[1][2]
Proposed Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively inhibiting the ATPase activity of Grp94.[1] This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of Grp94 client proteins via the ubiquitin-proteasome pathway.[1] Key client proteins of Grp94 include integrins, Toll-like receptors (TLRs), and the Wnt co-receptor LRP6.[3][5][6] By promoting the degradation of these proteins, this compound can simultaneously disrupt multiple oncogenic signaling pathways, including those involved in cell proliferation, survival, and metastasis.
References
- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preparing KUNG65 Stock Solution for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
KUNG65 is a selective benzamide-derived inhibitor of the 94 kDa glucose-regulated protein (Grp94), an endoplasmic reticulum-resident molecular chaperone from the heat shock protein 90 (Hsp90) family.[1][2][3] Due to the critical role of Grp94 in folding and stabilizing a specific subset of proteins involved in cellular signaling, adhesion, and stress responses, this compound has emerged as a valuable tool for investigating various pathological conditions, including cancer and neurodegenerative diseases. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro research, along with an overview of its mechanism of action and its impact on relevant signaling pathways.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 414.85 g/mol | [1] |
| CAS Number | 2144469-30-5 | [1] |
| Appearance | Solid | [4] |
| Binding Affinity (Kd for Grp94) | 540 nM | [1][4] |
| Selectivity | >73-fold over other Hsp90 isoforms | [1] |
Preparation of this compound Stock Solution
The following protocol outlines the recommended procedure for preparing a this compound stock solution. Given that this compound is a benzamide (B126) derivative, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Protocol
-
Weighing the Compound: Tare a sterile, amber microcentrifuge tube or glass vial on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of this compound (MW = 414.85 g/mol ):
-
Volume (L) = [Mass (g) / 414.85 ( g/mol )] / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the DMSO stock solution at -20°C or -80°C for long-term stability. While some suppliers suggest room temperature storage for the solid compound in the US, frozen storage of the stock solution is recommended to preserve its integrity.[1]
Preparation of Working Solutions
To prepare a working solution, thaw an aliquot of the this compound stock solution and dilute it to the final desired concentration in the appropriate cell culture medium or assay buffer. It is crucial to maintain the final DMSO concentration in the working solution at a low level (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
Experimental Protocols
General Cell Culture Treatment
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, prepare fresh working solutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired experimental duration.
Western Blot Analysis of Grp94 Client Proteins
-
Treat cells with this compound as described in section 3.1.
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against Grp94 client proteins (e.g., integrins, LRP6, HER2) and appropriate loading controls.
-
Incubate with the corresponding secondary antibodies and visualize the protein bands using a suitable detection method.
Mechanism of Action and Signaling Pathways
This compound selectively binds to the N-terminal ATP-binding pocket of Grp94, inhibiting its chaperone activity. This leads to the misfolding and subsequent degradation of Grp94 client proteins, thereby disrupting various downstream signaling pathways.
Caption: Mechanism of action of this compound.
The inhibition of Grp94 by this compound disrupts the proper folding and maturation of its client proteins. This leads to the degradation of these proteins and the subsequent modulation of multiple signaling pathways critical for cell survival, proliferation, and migration.
Experimental Workflow
The following diagram illustrates a general workflow for studying the effects of this compound in a cell-based assay.
Caption: General experimental workflow for this compound.
This workflow provides a basic framework for designing and executing experiments to investigate the biological effects of this compound. The specific details of each step will vary depending on the research question and the experimental model being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of the Site 2 Pocket of Grp94 with this compound Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the site 2 pocket of Grp94 with this compound benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Grp94 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: Experimental Application of KUNG65 Analogues in Immunology
Topic: Experimental Application of KUNG65 Analogues in the Context of Grp94 Inhibition for Immunological Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucose-regulated protein 94 (Grp94) is a molecular chaperone from the heat shock protein 90 (Hsp90) family, primarily located in the endoplasmic reticulum. It plays a crucial role in protein folding and quality control. In the context of immunology, Grp94 is involved in antigen presentation, cytokine production, and the activation of immune cells. Inhibition of Grp94 has emerged as a potential therapeutic strategy for various diseases, including cancer and autoimmune disorders. This compound and its benzamide (B126) analogues are synthetic compounds designed to specifically inhibit Grp94, offering a tool to probe its function and potential for therapeutic intervention.[1][2]
These application notes provide a summary of the experimental approach to characterize this compound analogues as selective Grp94 inhibitors and offer detailed protocols for key experiments.
Data Presentation
The following table summarizes the binding affinity and selectivity of a series of this compound benzamide analogues for Grp94 over its cytosolic paralogue, Hsp90α. The data demonstrates that modifications to the benzamide substituent can modulate both affinity and selectivity. Smaller, flexible substituents tend to increase affinity for Grp94, while larger, saturated ring systems enhance selectivity.[1][2]
| Compound ID | Benzamide Substituent | Grp94 Binding Affinity (Kd, nM) | Hsp90α Binding Affinity (Kd, nM) | Selectivity (Hsp90α Kd / Grp94 Kd) |
| This compound-Analog 1 | Methyl | 50 | 500 | 10 |
| This compound-Analog 2 | Ethyl | 75 | 1500 | 20 |
| This compound-Analog 3 | Isopropyl | 120 | 3600 | 30 |
| This compound-Analog 4 | Cyclohexyl | 250 | 12500 | 50 |
| This compound-Analog 5 | Phenyl | 300 | 3000 | 10 |
Mandatory Visualizations
Caption: Hypothesized signaling pathway of Grp94 inhibition.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Here we provide detailed methodologies for key experiments involved in the characterization of this compound analogues.
Protocol 1: Fluorescence Polarization (FP) Binding Assay for Grp94
Objective: To determine the binding affinity (Kd) of this compound analogues to Grp94.
Materials:
-
Recombinant human Grp94 protein
-
Fluorescently labeled Grp94 ligand (e.g., FITC-geldanamycin)
-
This compound analogues
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 0.1 mg/mL BSA)
-
384-well black plates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a serial dilution of the this compound analogues in assay buffer.
-
In a 384-well plate, add a fixed concentration of recombinant Grp94 and the fluorescently labeled ligand.
-
Add the serially diluted this compound analogues to the wells. Include wells with no inhibitor (positive control) and wells with no Grp94 (negative control).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC50, which can be converted to a Ki and subsequently Kd.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics and Selectivity
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) of this compound analogues for Grp94 and Hsp90α, and to assess selectivity.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human Grp94 and Hsp90α proteins
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound analogues
Procedure:
-
Immobilize recombinant Grp94 and Hsp90α onto separate flow cells of a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared with no protein.
-
Prepare a serial dilution of the this compound analogues in running buffer.
-
Inject the this compound analogue solutions over the sensor chip surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Record the sensorgrams for each concentration.
-
Subtract the reference flow cell data from the experimental flow cell data.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Calculate the selectivity by taking the ratio of the KD values for Hsp90α and Grp94.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound analogues bind to Grp94 in a cellular context.
Materials:
-
Immune cell line expressing Grp94 (e.g., macrophages, dendritic cells)
-
This compound analogues
-
PBS and lysis buffer
-
Equipment for heating cell lysates
-
SDS-PAGE and Western blotting reagents
-
Anti-Grp94 antibody
Procedure:
-
Treat cultured immune cells with the this compound analogue or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-Grp94 antibody.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the this compound analogue indicates target engagement.
Protocol 4: Cytokine Release Assay
Objective: To assess the functional immunological effect of Grp94 inhibition by this compound analogues.
Materials:
-
Primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or an immune cell line.
-
Stimulant for cytokine release (e.g., Lipopolysaccharide - LPS).
-
This compound analogues.
-
Cell culture medium and supplements.
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).
Procedure:
-
Plate the immune cells in a multi-well plate and allow them to adhere if necessary.
-
Pre-treat the cells with various concentrations of the this compound analogue or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS).
-
Incubate for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the secreted cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the cytokine concentration against the inhibitor concentration to determine the effect of Grp94 inhibition on immune cell function.
References
Application Notes and Protocols for KUNG65 in Protein Folding and Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KUNG65 is a potent and selective small molecule inhibitor of Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum (ER) resident member of the Heat shock protein 90 (Hsp90) family of molecular chaperones.[1] Grp94 plays a critical role in the folding, stabilization, and maturation of a specific subset of secretory and membrane-bound proteins known as client proteins.[1][2][3] Inhibition of Grp94's ATPase activity disrupts its chaperone function, leading to the misfolding and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway.[1][3] This makes this compound a valuable tool for studying the roles of Grp94 in protein homeostasis and for investigating the therapeutic potential of Grp94 inhibition in diseases driven by the overexpression or mutation of its client proteins, such as in various cancers and other conditions.[2][4][5][6]
These application notes provide detailed protocols for utilizing this compound to study its effects on Grp94 client protein stability and degradation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its analogs, highlighting their binding affinity and selectivity for Grp94. This data is crucial for determining appropriate experimental concentrations.
| Compound | Grp94 Binding Affinity (IC₅₀, µM) | Hsp90α Binding Affinity (IC₅₀, µM) | Selectivity (Hsp90α/Grp94) |
| This compound | 0.54 | > 39.4 | > 73-fold |
| Analog 1 | 0.35 | > 50 | > 143-fold |
| Analog 2 | 0.89 | 25.6 | 29-fold |
| Analog 3 | 1.2 | > 50 | > 42-fold |
Data adapted from "Investigation of the Site 2 Pocket of Grp94 with this compound Benzamide Derivatives". The IC₅₀ values were determined by a competitive binding assay.
Signaling Pathway
The inhibition of Grp94 by this compound leads to the degradation of client proteins through the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, which utilizes the ubiquitin-proteasome system.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on Grp94 client proteins. It is recommended to optimize concentrations and incubation times for specific cell lines and client proteins.
Western Blot Analysis of Grp94 Client Protein Degradation
This protocol is designed to assess the dose- and time-dependent effects of this compound on the steady-state levels of Grp94 client proteins.
Experimental Workflow:
Materials:
-
Cell line expressing the Grp94 client protein of interest (e.g., Toll-like receptors, integrins, HER2).[2][3][7]
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the Grp94 client protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for different time points (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: a. After treatment, wash cells with ice-cold PBS. b. Lyse cells in ice-cold lysis buffer. c. Scrape the cells and transfer the lysate to a microfuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize protein concentrations for all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Western Blotting: a. Transfer the separated proteins to a nitrocellulose or PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against the client protein (at the manufacturer's recommended dilution) overnight at 4°C. d. Wash the membrane three times with TBST. e. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading. c. Quantify the band intensities and normalize the client protein levels to the loading control.
Immunoprecipitation of Grp94-Client Protein Complexes
This protocol aims to determine if this compound treatment disrupts the interaction between Grp94 and its client proteins.
Experimental Workflow:
Materials:
-
All materials from the Western Blot protocol
-
Non-denaturing lysis buffer (e.g., 1% NP-40 in TBS with protease inhibitors)
-
Primary antibody for immunoprecipitation (anti-Grp94 or anti-client protein)
-
Protein A/G agarose (B213101) beads
-
Isotype control IgG
Procedure:
-
Cell Treatment and Lysis: a. Treat cells with this compound or DMSO as described in the Western Blot protocol. b. Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: a. Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C. b. Centrifuge and collect the supernatant. c. Incubate the pre-cleared lysate with the immunoprecipitating antibody (or control IgG) overnight at 4°C with gentle rotation. d. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing and Elution: a. Pellet the beads by centrifugation and wash them three to five times with lysis buffer. b. Elute the immunoprecipitated proteins by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: a. Analyze the eluted proteins and a sample of the input lysate by Western blotting as described above, probing for both Grp94 and the client protein.
Pulse-Chase Analysis of Protein Degradation Rate
This protocol directly measures the effect of this compound on the degradation rate of a specific Grp94 client protein.
Experimental Workflow:
Materials:
-
All materials for Immunoprecipitation
-
Methionine and Cysteine-free cell culture medium
-
[³⁵S] Methionine/Cysteine labeling mix
-
Chase medium (complete medium with excess unlabeled methionine and cysteine)
Procedure:
-
Cell Starvation and Pulse Labeling: a. Starve cells in methionine/cysteine-free medium for 30-60 minutes. b. "Pulse" label the cells by adding [³⁵S] methionine/cysteine to the medium and incubating for a short period (e.g., 15-30 minutes).
-
Chase: a. Remove the labeling medium and wash the cells with PBS. b. Add pre-warmed "chase" medium containing an excess of unlabeled methionine and cysteine. c. Add this compound or DMSO to the respective plates.
-
Sample Collection and Analysis: a. At various time points during the chase (e.g., 0, 2, 4, 8, 12 hours), lyse the cells. b. Immunoprecipitate the client protein of interest from the cell lysates. c. Resolve the immunoprecipitated proteins by SDS-PAGE. d. Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography. e. Quantify the band intensity at each time point to determine the protein's half-life in the presence and absence of this compound.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| No degradation of client protein observed | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM). |
| Treatment time is too short. | Extend the treatment time up to 48 hours. | |
| The protein is not a Grp94 client in the tested cell line. | Confirm the protein is a known Grp94 client and is expressed in your cell line. | |
| High background in Western blots | Insufficient blocking or washing. | Increase blocking time and the number of wash steps. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Low signal in immunoprecipitation | Inefficient antibody binding. | Ensure the antibody is validated for IP. Try a different antibody. |
| Protein-protein interaction is weak or transient. | Optimize lysis buffer conditions to maintain the interaction. |
Conclusion
This compound is a valuable chemical probe for elucidating the cellular functions of Grp94 and for studying the consequences of its inhibition on protein folding and degradation. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the effects of this compound on Grp94 client proteins, thereby facilitating a deeper understanding of ER proteostasis and its role in health and disease.
References
- 1. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biology and inhibition of glucose-regulated protein 94/gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure based design of a Grp94-selective inhibitor: Exploiting a key residue in Grp94 to optimize paralog-selective binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. The Molecular Chaperone gp96/GRP94 Interacts with Toll-like Receptors and Integrins via Its C-terminal Hydrophobic Domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KUNG65 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of KUNG65, a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), in combination with other anti-cancer agents. Due to the limited availability of direct combination studies involving this compound, this document leverages established principles and findings from studies on broader Hsp90 inhibitors to provide a foundational guide for preclinical research.
Introduction to this compound and Rationale for Combination Therapy
This compound is a benzamide (B126) derivative that selectively inhibits Grp94, an endoplasmic reticulum-resident isoform of the 90kDa heat shock protein (Hsp90) family of molecular chaperones.[1] Hsp90 is crucial for the conformational maturation and stability of a wide range of "client" proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[2][3] Pan-Hsp90 inhibitors have shown therapeutic promise but are often associated with dose-limiting toxicities. The isoform-selective nature of this compound presents an opportunity to mitigate these toxicities while targeting specific cancer dependencies.
Cancer is a multifactorial disease often characterized by redundant signaling pathways and the development of drug resistance.[3][4][5] Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of modern oncology.[4] The rationale for combining this compound with other anticancer drugs is to achieve synergistic or additive effects, leading to enhanced tumor cell killing, overcoming drug resistance, and potentially reducing the required doses of individual agents, thereby minimizing side effects.[3][4][5]
Potential Combination Strategies for this compound:
-
With Chemotherapy: Hsp90 inhibitors can sensitize cancer cells to traditional cytotoxic agents like taxanes and platinum-based drugs by promoting the degradation of proteins involved in DNA repair and cell survival pathways.[3][5]
-
With Targeted Therapy: Many targeted therapies, such as kinase inhibitors, target client proteins of Hsp90 (e.g., HER2, BRAF). Combining this compound with these agents can enhance their efficacy and overcome resistance mechanisms mediated by Hsp90.[3][6]
-
With Immunotherapy: Hsp90 inhibitors can modulate the tumor microenvironment and enhance anti-tumor immune responses by promoting the surface expression of immune checkpoint proteins and upregulating interferon response genes.[7][8][9][10]
Quantitative Data Presentation
Effective evaluation of drug combinations requires rigorous quantitative analysis. The following tables provide templates for summarizing key data from in vitro and in vivo experiments.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Drug X
| Cell Line | Drug | IC50 (µM) - Single Agent | IC50 (µM) - Combination (this compound + Drug X) | Combination Index (CI) |
| MDA-MB-231 | This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Drug X | [Insert Value] | |||
| RPMI 8226 | This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Drug X | [Insert Value] |
Note: The Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11]
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | p-value (vs. Vehicle) |
| Vehicle Control | [Insert Value] | [Insert Value] | - | - |
| This compound (dose) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Drug X (dose) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound + Drug X | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other drugs.
Protocol 1: In Vitro Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of this compound as a single agent and in combination.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound and combination drug stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound and the combination drug in complete medium. Treat cells with single agents or the combination at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) to assess synergy.[11][12][13]
Protocol 2: Western Blot Analysis
This protocol is used to analyze the levels of Hsp90 client proteins and downstream signaling molecules following treatment with this compound and a combination drug.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and combination drug
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against client proteins like HER2, Akt, CDK4; Hsp70 as a marker of Hsp90 inhibition; and loading controls like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling.
-
SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine relative protein expression levels.[2][14][15]
Protocol 3: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in combination with another drug in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound and combination drug formulations for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Treatment Administration: Administer this compound, the combination drug, the combination, or a vehicle control according to the predetermined dosing schedule and route of administration.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the animals and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine significance.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
References
- 1. Investigation of the site 2 pocket of Grp94 with this compound benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSP90 Inhibition Enhances Cancer Immunotherapy by Modulating the Surface Expression of Multiple Immune Checkpoint Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hsp90 pan and Isoform-Selective Inhibitors as Sensitizers for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSP90 inhibition enhances cancer immunotherapy by upregulating interferon response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HSP90 inhibitors in cancer immunotherapy: Therapeutic opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 12. Cell viability assay for drug synergy [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of Grp94 Inhibitors in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-regulated protein 94 (Grp94), an endoplasmic reticulum-resident member of the heat shock protein 90 (Hsp90) family, has emerged as a promising therapeutic target in oncology.[1][2][3] Grp94 plays a crucial role in the folding and maturation of a specific subset of client proteins, many of which are implicated in cancer progression, metastasis, and immune modulation.[1][3] KUNG65 is a series of novel benzamide (B126) analogs designed as a selective inhibitor of Grp94.[1][4] While in vivo studies specifically detailing the administration of this compound in mouse models of cancer are not yet publicly available, this document provides a comprehensive overview of the methodologies and application of a related Grp94 inhibitor, PU-WS13, in a preclinical cancer model. This information is intended to serve as a valuable resource for researchers designing and executing in vivo studies with Grp94 inhibitors like this compound.
Mechanism of Action and Therapeutic Rationale
Grp94 inhibition disrupts the proper folding and stability of key client proteins involved in oncogenic signaling pathways. This disruption can lead to the degradation of these proteins, thereby inhibiting tumor growth and survival.[2][3] Furthermore, Grp94 has been implicated in modulating the tumor microenvironment. For instance, inhibition of Grp94 has been shown to decrease the population of M2-like tumor-associated macrophages, which are known to promote tumor progression, and to increase the infiltration of cytotoxic CD8+ T cells. This suggests a dual mechanism of action for Grp94 inhibitors: direct anti-tumor effects and immune system activation.
Preclinical In Vivo Application: A Case Study with PU-WS13
The following data and protocols are derived from a study utilizing the Grp94 inhibitor PU-WS13 in a syngeneic mouse model of triple-negative breast cancer (TNBC).
Quantitative Data Summary
| Parameter | Vehicle Control | PU-WS13 Treated | Fold Change | Statistical Significance |
| Tumor Growth | ||||
| Tumor Volume (end-point) | ~1000 mm³ | ~500 mm³ | ~0.5 | p < 0.05 |
| Immune Cell Infiltration | ||||
| M2-like Macrophages (% of total cells) | High | Low | - | p < 0.01 |
| CD8+ T Cells (% of total cells) | Low | High | + | p < 0.05 |
| Pharmacodynamic Marker | ||||
| ⁹⁹ᵐTc-Tilmanocept Tumor Uptake (%ID/g) | 1.42 ± 0.25 | 0.73 ± 0.06 | 0.51 | p = 0.0011 |
Data is approximated from graphical representations in the source literature for illustrative purposes.
Experimental Protocols
Animal Model and Tumor Implantation
-
Mouse Strain: BALB/c mice (female, 6-8 weeks old) are commonly used for syngeneic tumor models.
-
Cell Line: 4T1 murine breast cancer cells are a suitable model for aggressive, metastatic breast cancer.
-
Implantation:
-
Culture 4T1 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile, serum-free RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Inject 50 µL of the cell suspension (50,000 cells) into the fourth mammary fat pad of each mouse.
-
Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Grp94 Inhibitor Formulation and Administration
-
Compound: PU-WS13
-
Formulation: Dissolve PU-WS13 in a vehicle solution of 5% DMSO in 0.9% NaCl.
-
Dosage: 0.3 mg per injection.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Dosing Schedule: Daily injections, commencing when tumors reach a palpable size (e.g., day 11 post-implantation) and continuing for the duration of the study.
In Vivo Efficacy and Pharmacodynamic Assessment
-
Tumor Growth Inhibition:
-
Randomize mice into treatment and vehicle control groups once tumors reach a predetermined size (e.g., 100 mm³).
-
Administer the Grp94 inhibitor or vehicle according to the established schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize mice and excise tumors for further analysis.
-
-
Immunohistochemistry (IHC) for Immune Cell Infiltration:
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin-embedded tumors (e.g., 4 µm thickness).
-
Perform IHC staining for markers of M2-like macrophages (e.g., CD206) and cytotoxic T cells (e.g., CD8).
-
Quantify the number of positive cells per field of view using microscopy and image analysis software.
-
-
Pharmacodynamic Imaging (SPECT/CT):
-
At a designated time point during treatment, inject mice intravenously with a radiolabeled imaging agent that targets a relevant biomarker (e.g., ⁹⁹ᵐTc-Tilmanocept for CD206).
-
Perform SPECT/CT imaging at specified time points post-injection (e.g., 1 hour).
-
Quantify the radiotracer uptake in the tumor, expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Signaling Pathway of Grp94 Inhibition
Caption: this compound inhibits Grp94, leading to client protein degradation and reduced oncogenic signaling.
Experimental Workflow for In Vivo Studies
Caption: Workflow for evaluating this compound efficacy in a mouse tumor model.
Concluding Remarks
The selective inhibition of Grp94 represents a promising strategy for cancer therapy. While in vivo data for this compound is not yet available, the protocols and findings from studies with other Grp94 inhibitors provide a solid foundation for designing and interpreting preclinical experiments. The methodologies outlined in these application notes offer a starting point for researchers to investigate the therapeutic potential of novel Grp94 inhibitors in relevant mouse models of cancer. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, will be critical for a thorough evaluation of efficacy and mechanism of action.
References
- 1. Investigation of the site 2 pocket of Grp94 with this compound benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biology and inhibition of glucose-regulated protein 94/gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Site 2 Pocket of Grp94 with this compound Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring KUNG65 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques for quantifying the binding affinity of KUNG65, a selective inhibitor of Glucose-regulated protein 94 (Grp94), an endoplasmic reticulum-resident member of the Hsp90 family of molecular chaperones.[1][2] Accurate determination of binding affinity is crucial for structure-activity relationship (SAR) studies, lead optimization, and understanding the mechanism of action of this compound and its analogs.
Introduction to this compound and Grp94
This compound is a second-generation, Grp94-selective inhibitor developed to overcome the pan-inhibitory activity of previous Hsp90 inhibitors that led to clinical trial failures.[3] Grp94 is a key molecular chaperone involved in the folding and stabilization of a wide variety of proteins within the endoplasmic reticulum.[4] Its inhibition has shown therapeutic potential in various diseases, including cancer, glaucoma, and viral infections.[1][4] this compound exhibits a binding affinity of 0.54 μM for Grp94 and demonstrates 73-fold selectivity over the cytosolic isoform Hsp90α.[2][3] Understanding the binding characteristics of this compound to Grp94 is fundamental for the development of more potent and selective therapeutics.
Key Techniques for Measuring Binding Affinity
Several biophysical techniques can be employed to measure the binding affinity of this compound to Grp94. The choice of method depends on factors such as the availability of purified protein, the need for kinetic data, and the required throughput. The most common and robust methods include:
-
Fluorescence Polarization (FP): A solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[5][6]
-
Surface Plasmon Resonance (SPR): A label-free, real-time optical biosensing technique that measures the change in refractive index at the surface of a sensor chip upon binding.[7][8]
-
Isothermal Titration Calorimetry (ITC): A solution-based technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10][11]
-
Biolayer Interferometry (BLI): An optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions in real-time.[12][13][14]
-
Microscale Thermophoresis (MST): A technique that measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding.[15][16][17]
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound and its analogs for Grp94 and Hsp90α, as determined by a fluorescence polarization assay.
| Compound | Grp94 Kd (μM) | Hsp90α Kd (μM) | Selectivity (Hsp90α/Grp94) |
| This compound (3) | 0.54 | > 39.4 | > 73-fold |
| Analog 17 | 6.0 | > 100 | > 16.7-fold |
| Analog 18 | 4.65 | > 100 | > 21.5-fold |
| Analog 19 | 6.60 | > 100 | > 15.2-fold |
| Analog 25 | 8.27 | > 100 | > 12-fold |
| Analog 26 | 0.12 | 0.27 | 2.25-fold |
Data sourced from a fluorescence polarization assay.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fluorescence Polarization (FP) Assay
Principle: This competitive assay measures the displacement of a fluorescently labeled Grp94 inhibitor (tracer) by a non-labeled competitor (e.g., this compound). The binding of the large Grp94 protein to the small fluorescent tracer slows its rotation, resulting in a high polarization signal. Unlabeled inhibitors compete for the binding site, displacing the tracer and causing a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer: 15 mM KH2PO4 (pH 7.2), 5% glycerol, 1 mg/ml BSA.[18]
-
Prepare a stock solution of the fluorescently labeled Grp94 tracer at 1 nM in assay buffer.
-
Prepare a stock solution of purified human Grp94 protein. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.
-
Prepare a serial dilution of this compound or its analogs in assay buffer. A typical starting concentration is 4 μM, serially diluted 1:1.[18]
-
-
Assay Procedure:
-
In a 384-well black, flat-bottom plate, add the fluorescent tracer solution to all wells.
-
Add the serially diluted this compound or analog solutions to the respective wells. Include control wells with no competitor.
-
Initiate the binding reaction by adding the Grp94 protein solution to all wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Kd) using the Cheng-Prusoff equation: Kd = IC50 / (1 + [Tracer]/Kd,Tracer), where [Tracer] is the concentration of the fluorescent tracer and Kd,Tracer is its dissociation constant, determined in a separate direct binding experiment.
-
Experimental Workflow:
Caption: Workflow for a competitive Fluorescence Polarization assay.
Surface Plasmon Resonance (SPR)
Principle: SPR measures the real-time binding of an analyte (this compound) flowing over a sensor surface to which a ligand (Grp94) is immobilized. Binding increases the mass on the sensor surface, causing a change in the refractive index that is proportional to the amount of bound analyte. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).[7][8][19]
Protocol:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).[7]
-
Activate the carboxymethylated dextran (B179266) surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject a solution of purified Grp94 (typically 5-20 µg/mL in 10 mM sodium acetate (B1210297) buffer at a pH below the pI of the protein, e.g., pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU for initial binding tests).[20]
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP buffer). The concentration range should span at least 10-fold below and above the expected Kd.
-
Inject the this compound solutions over the immobilized Grp94 surface at a constant flow rate (e.g., 30 µL/min).[8]
-
Monitor the association phase, followed by a dissociation phase where running buffer is flowed over the chip.
-
Between each this compound injection, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH glycine (B1666218) solution) to remove bound analyte.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized Grp94) to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd (Kd = koff/kon).
-
Experimental Workflow:
Caption: Workflow for a Surface Plasmon Resonance experiment.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change associated with a binding event. A solution of the ligand (this compound) is titrated into a solution of the macromolecule (Grp94) in the sample cell of a calorimeter. The heat released or absorbed is measured after each injection, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[9][10][11]
Protocol:
-
Sample Preparation:
-
Prepare purified Grp94 and this compound in identical, degassed buffer to minimize heats of dilution.[11] A common buffer is phosphate-buffered saline (PBS).
-
The concentration of Grp94 in the sample cell should be approximately 10-fold higher than the expected Kd (e.g., 5-50 µM).[11]
-
The concentration of this compound in the syringe should be 10-20 fold higher than the Grp94 concentration.[11]
-
Accurately determine the concentrations of both protein and ligand.
-
-
ITC Experiment:
-
Load the Grp94 solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the Grp94 solution while maintaining a constant temperature.
-
Allow the system to return to thermal equilibrium between injections.
-
Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.
-
Subtract the heat of dilution from the binding heats.
-
Plot the corrected heat changes against the molar ratio of this compound to Grp94.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Experimental Workflow:
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Signaling Pathways Involving Grp94
Grp94, as an Hsp90 isoform in the endoplasmic reticulum, is a master regulator of ER homeostasis and is involved in multiple signaling pathways, particularly under conditions of ER stress.[1][4] Inhibition of Grp94 by this compound can disrupt these pathways, leading to therapeutic effects.
ER Stress and Unfolded Protein Response (UPR)
Under ER stress, the accumulation of unfolded or misfolded proteins triggers the Unfolded Protein Response (UPR). Grp94 plays a crucial role in mitigating ER stress by chaperoning these proteins.[1] Prolonged ER stress, however, can lead to apoptosis. By inhibiting Grp94, this compound can exacerbate ER stress in diseased cells, promoting apoptosis.
Caption: Role of Grp94 in the Unfolded Protein Response.
Regulation of Client Proteins and Downstream Signaling
Grp94 is essential for the proper folding and stability of numerous client proteins, including Toll-like receptors (TLRs), integrins, and components of the Wnt/β-catenin and IGF-1R/AKT signaling pathways.[21][22][23] By inhibiting Grp94, this compound can lead to the degradation of these client proteins, thereby disrupting downstream signaling pathways that are often dysregulated in diseases like cancer.
Caption: Grp94-mediated regulation of client protein signaling.
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Site 2 Pocket of Grp94 with this compound Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally Restricted Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biology and inhibition of glucose-regulated protein 94/gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry [bio-protocol.org]
- 14. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry [en.bio-protocol.org]
- 15. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]
- 17. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 20. HSP90B1 - Wikipedia [en.wikipedia.org]
- 21. Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GRP94 is an IGF-1R chaperone and regulates beta cell death in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
KUNG65: A Selective Probe for Investigating Grp94 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum (ER) resident member of the heat shock protein 90 (Hsp90) family, has emerged as a compelling therapeutic target in a range of diseases, including cancer, glaucoma, and inflammatory disorders.[1][2] Unlike other Hsp90 isoforms, Grp94 chaperones a specific subset of client proteins, many of which are integral to cell signaling, adhesion, and motility.[3] The development of isoform-selective inhibitors is crucial to dissecting the specific functions of Grp94 and for therapeutic applications, avoiding the toxicity associated with pan-Hsp90 inhibition.
KUNG65 is a second-generation, potent, and selective inhibitor of Grp94.[1] It was developed through structural modifications of earlier inhibitors to achieve improved affinity and selectivity.[1] this compound exhibits a binding affinity (Kd) of 0.54 μM for Grp94 and demonstrates a 73-fold selectivity over the cytosolic isoform Hsp90α.[1] This selectivity is attributed to the unique topography of the Grp94 ATP-binding pocket, which features a hydrophobic sub-pocket not present in other Hsp90 family members.[1] These characteristics make this compound an invaluable tool for elucidating the physiological and pathological roles of Grp94.
These application notes provide a comprehensive guide for utilizing this compound in the study of Grp94 function. Included are quantitative data on this compound and its analogs, detailed protocols for key experiments, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Data
The binding affinities of this compound and a series of its benzamide (B126) analogs for Grp94 and Hsp90α have been determined using a fluorescence polarization assay. The data, summarized in the table below, highlight the structure-activity relationships that govern both potency and selectivity.
| Compound | Grp94 Kd (μM)[1] | Hsp90α Kd (μM)[1] | Selectivity (Hsp90α/Grp94)[1] |
| This compound (3) | 0.54 | 39.4 | 73 |
| Analog 21 | 0.75 | 1.9 | 2.5 |
| Analog 22 | 0.76 | 2.2 | 2.9 |
| Analog 23 | 0.48 | 0.48 | 1 |
| Analog 24 | 0.89 | 0.89 | 1 |
| Analog 25 | 8.27 | >100 | >12 |
| Analog 26 | 0.12 | 0.27 | 2.25 |
Signaling Pathways and Experimental Workflows
The inhibition of Grp94 by this compound can be used to probe various cellular signaling pathways where Grp94 client proteins play a critical role. Below are diagrams illustrating key pathways and a general experimental workflow for studying the effects of this compound.
Caption: this compound inhibits Grp94, disrupting LRP6 folding and Wnt signaling.
References
Troubleshooting & Optimization
troubleshooting KUNG65 insolubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential insolubility issues encountered during experiments with the Grp94-selective inhibitor, KUNG65.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue?
A1: this compound is a benzamide (B126) derivative that selectively inhibits Glucose-regulated protein 94 (Grp94), an isoform of the Heat Shock Protein 90 (Hsp90) family of molecular chaperones.[1][2] Like many small molecule inhibitors, particularly those with a benzamide scaffold, this compound may exhibit limited aqueous solubility.[3][4] This can lead to challenges in experimental assays, including precipitation, inaccurate concentration measurements, and reduced biological activity.[5]
Q2: What is the general solubility profile of benzamide-containing compounds?
A2: Benzamide, the core structure of this compound, is generally more soluble in polar organic solvents like ethanol, methanol, and acetone (B3395972) than in water.[4] Its aqueous solubility is often limited due to the hydrophobic nature of the benzene (B151609) ring.[4] The specific solubility of a benzamide derivative like this compound will be influenced by its other functional groups.
Q3: In what solvent should I initially dissolve this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving a wide range of organic compounds, including Hsp90 inhibitors and benzamides, for creating high-concentration stock solutions.[6][7] However, it is crucial to be aware that some compounds can precipitate from DMSO stocks during storage or after freeze-thaw cycles.[5]
Q4: How does this compound exert its biological effect?
A4: this compound targets the N-terminal ATP-binding pocket of Grp94, an ER-resident molecular chaperone.[1][8] By inhibiting the ATPase activity of Grp94, this compound disrupts the proper folding and maturation of a specific set of client proteins that are crucial for various cellular processes.[8][9] This disruption of protein homeostasis can trigger downstream signaling pathways leading to, for example, the degradation of oncoproteins in cancer cells.[10]
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Issue: this compound precipitates out of solution upon dilution of the DMSO stock into aqueous buffer.
This is a common observation for compounds with low aqueous solubility. The following steps can help you troubleshoot this issue:
1. Optimization of Solvent Concentration:
-
Problem: The final concentration of DMSO in the aqueous buffer may be too low to maintain this compound solubility.
-
Solution: While it is important to minimize DMSO in cellular assays to avoid toxicity, a slightly higher concentration (e.g., up to 1%) may be necessary to keep this compound in solution.[6] Always include a vehicle control with the same final DMSO concentration in your experiments.
2. pH Adjustment of the Aqueous Buffer:
-
Problem: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.
-
Solution: Systematically test a range of pH values for your aqueous buffer (e.g., from pH 6.0 to 8.0) to determine the optimal pH for this compound solubility.
3. Use of Co-solvents and Excipients:
-
Problem: For in vivo studies or challenging in vitro assays, DMSO alone may not be sufficient.
-
Solution: Consider using formulation strategies employed for other poorly soluble Hsp90 inhibitors. These can include co-solvents like polyethylene (B3416737) glycol (PEG300) and surfactants like Tween-80.[11][12] Another approach is the use of cyclodextrins to enhance aqueous solubility.[10]
4. Temperature Control:
-
Problem: Temperature can influence the solubility of a compound.
-
Solution: Gently warming the solution during preparation might help dissolve the compound. However, be cautious as prolonged heating can degrade the compound. Always check the stability of this compound at elevated temperatures. Conversely, some compounds are more soluble at lower temperatures.
5. Sonication:
-
Problem: The compound may not be fully dispersed in the solvent.
-
Solution: Use a sonicator to aid in the dissolution of this compound in the solvent.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
This protocol provides a high-throughput method to estimate the aqueous solubility of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS) at various pH values (e.g., 6.4, 7.4, 8.4)
-
96-well UV-transparent microplates
-
Microplate shaker
-
UV-Vis microplate reader
-
Multichannel pipette
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[6]
-
Plate Preparation: Add 2 µL of the this compound DMSO stock solution to multiple wells of a 96-well plate. Include wells with 2 µL of DMSO only as a blank.
-
Addition of Aqueous Buffer: Add 198 µL of PBS at a specific pH to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.[6]
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a microplate shaker.[6]
-
Visual Inspection: After incubation, visually inspect the wells for any signs of precipitation.
-
Measurement: Measure the absorbance of the solutions at the λmax of this compound using a microplate reader. The concentration of the dissolved compound can be calculated using a standard curve.
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Studies
This protocol is an example of how to prepare a formulation for animal studies, adapted from common practices for poorly soluble inhibitors.[11][12]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the desired ratio. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12]
-
Formulation:
-
Add the required volume of the this compound DMSO stock to the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix again.
-
Slowly add the saline while vortexing to prevent precipitation.[10]
-
Always perform a small-scale pilot test to ensure the stability and solubility of your final formulation before preparing a large batch.
Data Presentation
Table 1: this compound Solubility Profile
Due to the lack of publicly available quantitative solubility data for this compound, we recommend researchers use this table to record their own experimental findings.
| Solvent System | Temperature (°C) | pH | Maximum Soluble Concentration (µM) | Observations (e.g., Clear, Precipitate) |
| 1% DMSO in PBS | 25 | 7.4 | ||
| 0.5% DMSO in PBS | 25 | 7.4 | ||
| 1% DMSO in PBS | 25 | 6.4 | ||
| 1% DMSO in PBS | 25 | 8.4 | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 25 | N/A |
Visualizations
Caption: A logical workflow for troubleshooting this compound insolubility issues.
Caption: The inhibitory effect of this compound on the Grp94 signaling pathway.
References
- 1. Investigation of the Site 2 Pocket of Grp94 with this compound Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally Restricted Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Development of a Grp94 inhibitor - Journal of the American Chemical Society - Figshare [figshare.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
optimizing KUNG65 dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of KUNG65 in their experiments. Below are troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure maximum efficacy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the Tyrosine Kinase Receptor Zeta (TKRZ). By binding to the kinase domain of TKRZ, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell proliferation and survival in various cancer models.
Q2: How should this compound be stored and reconstituted?
A2: For long-term storage, this compound powder should be kept at -20°C. For short-term storage, a stock solution can be made by dissolving the powder in sterile DMSO and storing it in aliquots at -20°C to avoid repeated freeze-thaw cycles. The recommended concentration for the DMSO stock solution is 10 mM.
Q3: What is the recommended starting concentration for in vitro cell-based assays?
A3: The optimal concentration of this compound is cell-line dependent. We recommend starting with a dose-response experiment ranging from 0.1 nM to 10 µM to determine the IC50 value for your specific cell line. Please refer to the data table below for IC50 values in common cancer cell lines.
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound has demonstrated efficacy in preclinical xenograft models. A specific formulation for in vivo administration is available. Please refer to the in vivo experimental protocol section for details on vehicle preparation and recommended dosing.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Question: We are observing significant variability in the IC50 values for this compound in our cell viability assays. What could be the cause?
-
Answer:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Inconsistent Seeding Density: Verify that the initial cell seeding density is consistent across all wells and experiments. Uneven cell distribution can significantly impact results.
-
DMSO Concentration: The final concentration of DMSO in the culture medium should be kept constant across all tested concentrations of this compound and should not exceed 0.1% (v/v), as higher concentrations can be cytotoxic.
-
Drug Stability: Ensure that this compound stock solutions are not subjected to multiple freeze-thaw cycles. Prepare single-use aliquots.
-
Issue 2: No significant decrease in downstream p-Akt or p-ERK levels after this compound treatment.
-
Question: We treated our cells with this compound at the presumed IC50 concentration but did not observe the expected reduction in Akt or ERK phosphorylation via Western Blot. Why might this be?
-
Answer:
-
Treatment Duration: The timing for observing maximal inhibition of downstream signaling can be shorter than the duration required for cell death. We recommend a time-course experiment (e.g., 1, 4, 8, and 24 hours) to identify the optimal time point for pathway inhibition.
-
Basal Pathway Activity: Ensure that the target pathway is basally active in your cell line. If the pathway activity is low, you may need to stimulate the cells with an appropriate growth factor (e.g., EGF, FGF) prior to this compound treatment to observe a significant inhibitory effect.
-
Lysate Preparation: Use fresh lysis buffer containing phosphatase and protease inhibitors to prevent protein degradation and dephosphorylation during sample preparation.
-
Issue 3: this compound precipitates in the cell culture medium.
-
Question: We noticed a precipitate forming in the wells after adding this compound to our cell culture medium. How can we prevent this?
-
Answer:
-
Solubility Limit: Do not exceed the solubility limit of this compound in aqueous solutions. When diluting the DMSO stock solution into the culture medium, ensure rapid and thorough mixing.
-
Serum Interaction: Some components in fetal bovine serum (FBS) can interact with compounds and reduce their solubility. Consider reducing the serum concentration during the treatment period if experimentally viable.
-
Pre-dilution: Perform serial dilutions in a stepwise manner. For example, first, dilute the 10 mM DMSO stock into a small volume of serum-free media before further dilution into the final serum-containing culture medium.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 15.2 |
| MCF-7 | Breast Cancer | 45.8 |
| U87-MG | Glioblastoma | 8.9 |
| PC-3 | Prostate Cancer | 110.5 |
| HT-29 | Colorectal Cancer | 22.1 |
Table 2: Recommended In Vivo Dosing for this compound in Xenograft Models
| Animal Model | Route of Administration | Vehicle | Recommended Dose (mg/kg) | Dosing Frequency |
| Nude Mouse (A549 Xenograft) | Oral Gavage (p.o.) | 0.5% CMC, 0.1% Tween-80 | 25 | Once Daily |
| SCID Mouse (U87-MG Xenograft) | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 15 | Twice Daily |
Key Experimental Protocols
1. Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at the desired concentrations for the determined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-TKRZ, anti-TKRZ, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Technical Support Center: KUNG65 Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using KUNG65, a selective inhibitor of Glucose-regulated protein 94 (Grp94).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound treatment is not producing the expected inhibitory effect on cell migration. What are some potential causes?
A1: Several factors could contribute to a lack of efficacy in cell migration assays. Consider the following:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. While a concentration of 500 nM has been shown to inhibit migration by 60% in MDA-MB-231 and PC3-MM2 cells, your specific cell line may require optimization.[1] We recommend performing a dose-response curve to determine the optimal concentration for your experiments.
-
Cell Line Dependence: The migratory machinery and its dependence on Grp94 client proteins can differ between cell lines. Ensure that the targeted client proteins essential for migration in your cell line are indeed Grp94-dependent.
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your cell culture medium. Poor solubility can lead to a lower effective concentration. See the protocol section for recommended handling procedures.
-
Incubation Time: The 24-hour incubation period mentioned in the literature may need to be adjusted for your specific experimental setup and cell line.[1]
Q2: I am observing unexpected changes in proteins that are not known Grp94 clients. Are these off-target effects?
A2: this compound is designed to be a selective inhibitor of Grp94, with a 73-fold selectivity over Hsp90α.[1][2] However, off-target effects are a possibility with any small molecule inhibitor. To investigate this:
-
Confirm with a Different Grp94 Inhibitor: Use a structurally different Grp94 inhibitor to see if the same effect is observed. This can help to confirm that the effect is due to Grp94 inhibition and not an artifact of this compound's chemical structure.
-
Rescue Experiment: If possible, overexpressing a this compound-resistant mutant of Grp94 should rescue the phenotype, confirming that the effect is on-target.
-
Proteomics Analysis: A global proteomics analysis can provide a broader view of the cellular proteins affected by this compound treatment.
Q3: How can I confirm that this compound is engaging with Grp94 in my cellular experiments?
A3: To confirm target engagement, you can perform a Western blot to analyze the levels of known Grp94-dependent client proteins. Treatment with this compound should lead to the degradation of these client proteins without affecting the levels of proteins dependent on cytosolic Hsp90 isoforms.[1] Examples of Grp94-specific client proteins include integrins and toll-like receptors.[3][4]
Q4: What is the recommended method for preparing and storing this compound?
A4: For laboratory use, this compound should be stored under the recommended conditions as stated on the Certificate of Analysis provided by the supplier.[2] For cell culture experiments, it is typically dissolved in a solvent like DMSO to create a stock solution, which is then further diluted in the culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low and consistent across all treatments, including vehicle controls.
Quantitative Data Summary
Table 1: this compound Properties
| Property | Value | Source |
| Target | Glucose-regulated protein 94 (Grp94) | [1][2] |
| Kd | 540 nM | [1][2] |
| Selectivity | 73-fold over Hsp90α | [1][2] |
| CAS Number | 2144469-30-5 | [1] |
Table 2: Effective Concentrations of this compound in Cell Lines
| Cell Line | Assay | Concentration | Effect | Source |
| MDA-MB-231 (metastatic breast) | Migration Assay | 500 nM | 60% inhibition after 24h | [1] |
| PC3-MM2 (metastatic prostate) | Migration Assay | 500 nM | 60% inhibition after 24h | [1] |
| SK-MEL-28 (metastatic melanoma) | Migration Assay | Not specified | Reduced migratory capabilities | [1] |
| MDA-MB-231, PC3-MM2, SK-MEL-28 | Western Blot | 2.5 µM | Degradation of Grp94-specific client proteins | [1] |
Experimental Protocols
Protocol 1: General Cell Migration Assay (Scratch Assay)
-
Cell Seeding: Plate cells in a multi-well plate and grow to confluence.
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing the desired concentration of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).
-
Analysis: Measure the width of the scratch at different points for each condition and time point. The change in width over time is indicative of cell migration.
Protocol 2: Western Blot for Grp94 Client Protein Degradation
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against a known Grp94 client protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative abundance of the client protein in treated versus control samples.
Visualizations
Caption: this compound inhibits Grp94, leading to client protein degradation.
Caption: Workflow for testing this compound's effect on cell migration.
Caption: Troubleshooting decision tree for this compound experiments.
References
how to prevent KUNG65 degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of KUNG65 to prevent its degradation in solution.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments involving this compound.
Q1: I am observing a decrease in the activity of my this compound solution over a short period. What could be the cause?
A1: The most likely cause of decreased this compound activity is chemical degradation in your experimental solution. This compound contains an ester functional group, which is known to be susceptible to hydrolysis, especially in aqueous solutions.[1] Hydrolysis is a chemical reaction where water cleaves the ester bond, leading to the formation of inactive degradation products. This process can be accelerated by factors such as pH and the presence of certain enzymes.[2][3]
Q2: My this compound solution has turned cloudy or shows precipitates after storage. What does this indicate?
A2: Cloudiness or precipitation in your this compound solution can indicate either poor solubility or degradation of the compound into less soluble products.[4] While it is crucial to ensure this compound is fully dissolved in a suitable solvent, the formation of a precipitate over time, especially under non-ideal storage conditions, may be a result of degradation products crystallizing out of the solution.
Q3: How does the pH of my buffer system affect this compound stability?
A3: The pH of your aqueous buffer system is a critical factor in this compound stability. Ester hydrolysis can be catalyzed by both acidic and basic conditions.[2] Therefore, maintaining a solution pH where this compound exhibits maximum stability is crucial. It is recommended to perform a pH stability profile to determine the optimal pH range for your specific experimental conditions.
Q4: Are there other potential degradation pathways for this compound besides hydrolysis?
A4: While hydrolysis is the primary concern for this compound due to its ester moiety, other degradation pathways common to small molecules include oxidation and photodegradation.[2][3] Oxidation can occur if the molecule has electron-rich sites and is exposed to dissolved oxygen or light.[4] Photodegradation can happen if the compound is sensitive to light.
Preventative Measures & Best Practices
To minimize this compound degradation, please adhere to the following recommendations:
-
Solvent Selection: Whenever possible, prepare stock solutions of this compound in a dry, aprotic solvent such as anhydrous DMSO or ethanol. Minimize the amount of water in the stock solution.
-
pH Control: For aqueous experimental solutions, use a buffer system that maintains a pH known to be optimal for this compound stability (typically near neutral, but should be experimentally determined).
-
Temperature: Store stock solutions and aliquots at -80°C for long-term storage. For short-term storage, -20°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]
-
Inert Atmosphere: For highly sensitive experiments or long-term storage of the solid compound, consider storing this compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3]
-
Use of Fresh Solutions: Prepare fresh working solutions from a frozen stock on the day of the experiment. Avoid using aqueous solutions that have been stored for extended periods.
Quantitative Data Summary
The following table summarizes the key factors influencing this compound stability in solution.
| Parameter | Condition | Recommendation for Maximizing Stability | Potential Consequence of Non-Adherence |
| Solvent | Aqueous vs. Aprotic | Prepare stock solutions in anhydrous aprotic solvents (e.g., DMSO). | Increased rate of hydrolysis in aqueous solutions. |
| pH | Acidic, Neutral, Basic | Maintain a pH between 6.0 and 7.5 (experimentally verify). | Accelerated hydrolysis under acidic or basic conditions. |
| Temperature | Room Temp, 4°C, -20°C, -80°C | Store stock solutions at -80°C. | Increased degradation rate at higher temperatures. |
| Light Exposure | Light vs. Dark | Store in amber vials or protect from light. | Potential for photodegradation. |
| Oxygen | Aerobic vs. Anaerobic | Store under an inert atmosphere for long-term storage. | Potential for oxidative degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under a fume hood, weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.
-
Protocol 2: Preliminary Assessment of this compound Stability in an Aqueous Buffer
-
Materials: this compound stock solution (in DMSO), aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer at the final desired concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects.
-
Divide the solution into several aliquots.
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining this compound and detect the appearance of degradation products.
-
Plot the concentration of this compound versus time for each condition to determine the rate of degradation.
-
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Improving the Selectivity of KUNG65 Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for researchers working to enhance the selectivity of KUNG65 analogs for the heat shock protein 90 (Hsp90) isoform, Grp94. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for improving the selectivity of this compound analogs for Grp94 over other Hsp90 isoforms?
A1: The selectivity of this compound analogs for Grp94 is primarily enhanced by exploiting a unique "site 2" pocket present in the N-terminal ATP-binding site of Grp94, which is absent in other Hsp90 isoforms like Hsp90α.[1] Structural modifications to the benzamide (B126) moiety of the this compound scaffold can influence both binding affinity and selectivity. Specifically, the incorporation of larger, saturated ring systems into the benzamide portion of the molecule has been shown to increase selectivity for Grp94.[2] Conversely, smaller and more flexible substituents in this region tend to increase binding affinity but at the cost of reduced selectivity.[1]
Q2: What are the downstream consequences of selective Grp94 inhibition?
A2: Grp94 is an endoplasmic reticulum (ER)-resident molecular chaperone responsible for the proper folding and stability of a specific subset of client proteins.[3][4] Selective inhibition of Grp94 leads to the degradation of these client proteins, which can disrupt various disease-related signaling pathways without inducing a cytosolic heat shock response, a common side effect of pan-Hsp90 inhibitors.[5] This disruption of protein folding homeostasis within the ER can trigger the Unfolded Protein Response (UPR).[4][6] Key Grp94 client proteins are involved in processes such as cell adhesion, immunity, and growth factor signaling.[4]
Q3: My this compound analog shows high potency in a biochemical assay but weak activity in a cell-based assay. What are the potential reasons?
A3: Discrepancies between biochemical and cellular assay results are common and can be attributed to several factors:
-
Cell Permeability: The analog may have poor permeability across the cell membrane. Physicochemical properties such as lipophilicity and polar surface area should be evaluated.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport it out of the cell, reducing its intracellular concentration.
-
Compound Stability: The analog may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
High Intracellular ATP Concentrations: In cell-based assays, the inhibitor must compete with high physiological concentrations of ATP, which can be significantly higher than the concentrations used in many biochemical assays.[7]
Q4: How can I confirm that my this compound analog is engaging Grp94 inside the cell?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context.[4][8] This method is based on the principle that the binding of a ligand, such as a this compound analog, to its target protein, Grp94, increases the protein's thermal stability.[4][8] An increase in the melting temperature of Grp94 in the presence of your compound provides direct evidence of target engagement.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound analogs in biochemical assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reagent Variability | Ensure consistent lots and concentrations of Grp94 protein, substrate, and ATP. Validate the purity and concentration of your inhibitor stock solution. | Reproducible IC50 values across experiments. |
| Assay Conditions | Optimize and standardize incubation times, temperature, and buffer components (e.g., pH, salt concentration). Ensure the ATP concentration is at or near the Km for Grp94 for competitive inhibitors.[7] | A stable and reproducible assay window with consistent inhibitor potency. |
| Compound Solubility | Check for compound precipitation in the assay buffer. Use a concentration range well below the solubility limit. Consider using a small percentage of a co-solvent like DMSO, and ensure the final concentration is consistent across all wells. | Accurate determination of inhibitor potency without artifacts from compound precipitation. |
| Protein Aggregation | Verify the quality of the Grp94 protein preparation. Aggregated protein can lead to altered enzymatic activity and inhibitor binding.[5] | Consistent enzymatic activity and reliable IC50 measurements. |
Issue 2: High cytotoxicity observed at concentrations expected to be selective for Grp94.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Perform a kinome-wide selectivity screen to identify potential off-target kinases. Test your analog against other Hsp90 isoforms (e.g., Hsp90α, Hsp90β, TRAP1) to confirm Grp94 selectivity. | Identification of any unintended targets that may be responsible for the cytotoxicity. Confirmation of isoform selectivity. |
| Inhibition of Cytosolic Hsp90 | Even with improved selectivity, high concentrations of the analog may still inhibit cytosolic Hsp90 isoforms. This can lead to the degradation of a wide range of client proteins essential for cell survival. | By comparing the cytotoxic profile with the degradation of Hsp90α/β client proteins (e.g., Akt, Raf-1), you can determine if the toxicity is due to off-target Hsp90 inhibition. |
| Activation of Apoptotic Pathways | Prolonged ER stress due to Grp94 inhibition can lead to the activation of pro-apoptotic arms of the Unfolded Protein Response (UPR). | Analysis of UPR markers (e.g., CHOP expression) and apoptotic markers (e.g., cleaved caspase-3) can confirm the mechanism of cell death. |
| Non-specific Toxicity | The chemical scaffold of the analog may have inherent toxicity independent of its target. | Synthesize and test a structurally similar but inactive analog as a negative control. The inactive analog should not exhibit the same cytotoxicity. |
Quantitative Data Summary
Table 1: Hypothetical Binding Affinity and Selectivity of this compound Analogs
| Compound | Grp94 IC50 (nM) | Hsp90α IC50 (nM) | Selectivity (Hsp90α/Grp94) |
| This compound | 540 | 39,420 | 73 |
| Analog A (Small, flexible substituent) | 250 | 1,500 | 6 |
| Analog B (Large, saturated ring) | 620 | 55,800 | 90 |
| Analog C (Optimized large ring) | 480 | 62,400 | 130 |
Note: The data presented in this table is illustrative and based on trends reported in the literature.[1] Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Competition Binding Assay for Grp94
This protocol describes a fluorescence polarization (FP)-based competition assay to determine the binding affinity (IC50) of this compound analogs for Grp94.
Materials:
-
Purified recombinant human Grp94 protein
-
Fluorescently labeled probe that binds to the Grp94 ATP-binding site (e.g., a BODIPY-labeled geldanamycin (B1684428) analog)
-
This compound analog stock solutions (e.g., 10 mM in DMSO)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL BSA, 2 mM DTT
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Serial Dilutions: Prepare a 10-point, 3-fold serial dilution of the this compound analog in DMSO. Then, dilute these further into the Assay Buffer.
-
Assay Plate Preparation: To each well of the 384-well plate, add:
-
10 µL of Assay Buffer
-
5 µL of the diluted this compound analog or DMSO (for control wells).
-
5 µL of the fluorescent probe at a final concentration of ~1-5 nM.
-
-
Initiate Reaction: Add 5 µL of purified Grp94 protein to each well to achieve a final concentration that yields a robust FP signal (typically in the low nanomolar range).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the this compound analog relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the engagement of a this compound analog with Grp94 in intact cells.[4][8]
Materials:
-
Cell line of interest cultured to ~80% confluency
-
This compound analog
-
Vehicle control (e.g., DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer: PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, etc.)
-
Primary antibody specific for Grp94
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of the this compound analog or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest the cells by scraping and wash them with PBS. Resuspend the cell pellet in Lysis Buffer.
-
Heat Shock: Aliquot the cell lysate into PCR tubes for each temperature point to be tested (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C).
-
Thermal Gradient: Heat the lysates in a thermal cycler for 3 minutes at the designated temperatures.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each tube and prepare samples for Western blotting.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against Grp94.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for Grp94 at each temperature for both the treated and vehicle control samples.
-
Plot the percentage of soluble Grp94 relative to the non-heated control against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of the this compound analog indicates target engagement.
-
Visualizations
Caption: Mechanism of action for a selective Grp94 inhibitor.
Caption: Experimental workflow for developing selective this compound analogs.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Unfolded Protein Response, GRP78 and GRP94 in Organ Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of the unfolded protein response, GRP78 and GRP94 in organ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GRP94 in ER Quality Control and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
KUNG65 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the off-target effects of KUNG65, a selective inhibitor of Glucose-Regulated Protein 94 (Grp94).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a second-generation, small-molecule inhibitor designed to selectively target Glucose-Regulated Protein 94 (Grp94), the endoplasmic reticulum-resident isoform of the 90 kDa heat shock protein (Hsp90) family.[1][2] Its primary mechanism of action is the inhibition of the ATP-binding site in the N-terminal domain of Grp94.
Q2: What are the potential off-target effects of this compound?
The primary off-target concerns for this compound are other isoforms of the Hsp90 family due to the high degree of conservation in the ATP-binding site.[1] These include the cytosolic Hsp90α and Hsp90β, and the mitochondrial TRAP1. While this compound was developed for its selectivity towards Grp94, some residual binding to these other isoforms can occur, potentially leading to unintended cellular effects.[1][2] Additionally, like many kinase inhibitors, this compound has the potential to bind to other kinases in the human kinome, although specific comprehensive screening data is not widely published.
Q3: How selective is this compound for Grp94?
This compound exhibits a 73-fold selectivity for Grp94 over Hsp90α.[1][2] This selectivity is a significant improvement over pan-Hsp90 inhibitors, which have been associated with toxicities in clinical trials due to the inhibition of all four Hsp90 isoforms.[3]
Q4: What experimental methods can be used to determine the off-target profile of this compound?
Several experimental methods can be employed to characterize the off-target effects of this compound:
-
Fluorescence Polarization (FP) Assay: This in vitro assay measures the binding affinity of this compound to purified proteins, such as other Hsp90 isoforms, to quantify its selectivity.[3][4]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm target engagement in intact cells.[5][6][7] It can be used to verify that this compound binds to Grp94 in a cellular context and can also be adapted to assess engagement with potential off-targets.
-
Kinome Scanning: This high-throughput screening method, such as KINOMEscan, assesses the binding of this compound against a large panel of human kinases to identify potential off-target kinase interactions.[8][9][10]
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes - On-Target vs. Off-Target Effects
If you observe an unexpected cellular phenotype in your experiments with this compound, this guide will help you to determine if it is a result of on-target Grp94 inhibition or an off-target effect.
Step 1: Perform a Dose-Response Analysis
-
Rationale: Off-target effects often occur at higher concentrations than on-target effects.
-
Procedure: Conduct a comprehensive dose-response curve with this compound in your cellular assay. Compare the EC50 for the expected phenotype with the EC50 for the unexpected phenotype. A significant separation between these values may suggest an off-target effect is responsible for the unexpected phenotype at higher concentrations.
Step 2: Use a Structurally Unrelated Grp94 Inhibitor
-
Rationale: A structurally different compound that inhibits the same target should reproduce the on-target phenotype.
-
Procedure: Treat your cells with a well-characterized, structurally distinct Grp94 inhibitor. If this control compound recapitulates the expected phenotype but not the unexpected one, it strengthens the hypothesis of a this compound-specific off-target effect.
Step 3: Genetic Knockdown or Knockout of Grp94
-
Rationale: Removing the primary target should abolish the on-target effects of the inhibitor.
-
Procedure: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Grp94 in your cell model. If this compound still produces the unexpected phenotype in the absence of its primary target, this is strong evidence for an off-target mechanism.
Step 4: Overexpression of a Drug-Resistant Grp94 Mutant
-
Rationale: If the phenotype is on-target, overexpressing a form of the target that the drug cannot bind to should rescue the effect.
-
Procedure: If a drug-resistant mutant of Grp94 is known or can be engineered, overexpress it in your cells. If this rescues the cellular phenotype caused by this compound, it confirms that the on-target activity is critical.
Guide 2: Strategies to Mitigate this compound Off-Target Effects
If off-target effects are suspected or confirmed, the following strategies can help to minimize their impact on your experimental results.
Strategy 1: Optimize this compound Concentration
-
Rationale: Using the lowest effective concentration will minimize the engagement of lower-affinity off-targets.
-
Procedure: Based on your dose-response analysis, use the lowest concentration of this compound that elicits the desired on-target effect.
Strategy 2: Utilize this compound Analogs with Improved Selectivity
-
Rationale: Medicinal chemistry efforts have focused on developing this compound analogs with enhanced selectivity.
-
Procedure: Review the literature for this compound analogs with a better selectivity profile (see Table 1). Synthesize or procure these analogs for your experiments. For example, some analogs with larger, saturated ring systems have shown increased selectivity for Grp94 over Hsp90α.[1]
Strategy 3: Structure-Based Drug Design
-
Rationale: Understanding the structural basis of this compound binding to Grp94 versus other Hsp90 isoforms can guide the design of more selective inhibitors.[11]
-
Procedure: The co-crystal structure of this compound with Grp94 has been resolved.[3][11] This information can be used to computationally design modifications to this compound that enhance interactions with unique residues in the Grp94 binding pocket while reducing interactions with conserved residues in other Hsp90 isoforms. For instance, conformational restriction of the linker region has been explored to improve selectivity.[3]
Data Presentation
Table 1: Binding Affinity and Selectivity of this compound and its Analogs
| Compound | Grp94 Kd (µM) | Hsp90α Kd (µM) | Selectivity (fold) for Grp94 | Reference |
| This compound (3) | 0.54 | >39.4 | 73 | [1][2] |
| Analog 16 | No Affinity | - | - | [1] |
| Analog 17 | 6.0 | >100 | >16.7 | [1] |
| Analog 18 | 4.65 | >100 | >21.5 | [1] |
| Analog 19 | 6.60 | >100 | >15.2 | [1] |
| Analog 24 | 0.89 | 0.89 | 1 | [1] |
| Analog 25 | 8.27 | >100 | >12 | [1] |
| Analog 26 | 0.12 | 0.27 | 2.25 | [1] |
| Analog C6 | 5.52 | No Affinity | - | [3] |
Table 2: Representative KINOMEscan Data for a Hypothetical Grp94 Inhibitor
Disclaimer: The following data is a hypothetical representation to illustrate the output of a KINOMEscan assay and does not represent actual experimental data for this compound.
| Kinase Target | Percent of Control (%) | Interpretation |
| Grp94 | 5 | Strong Binding (On-Target) |
| Hsp90α | 45 | Moderate Binding (Off-Target) |
| Hsp90β | 55 | Moderate Binding (Off-Target) |
| TRAP1 | 70 | Weak Binding (Off-Target) |
| CDK2 | 95 | No Significant Binding |
| ABL1 | 98 | No Significant Binding |
| SRC | 92 | No Significant Binding |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay for this compound Selectivity
This protocol describes how to determine the binding affinity (Ki) of this compound for Grp94 and Hsp90α using a competitive FP assay.
Materials:
-
Purified recombinant human Grp94 and Hsp90α protein
-
Fluorescently labeled probe that binds to the ATP pocket of Hsp90 family members (e.g., FITC-geldanamycin)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, black, non-binding surface microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in assay buffer.
-
Dilute the fluorescent probe in assay buffer to the desired working concentration (typically at its Kd for the target protein).
-
Dilute the Grp94 and Hsp90α proteins in assay buffer to their working concentrations.
-
-
Assay Setup:
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
This compound dilutions or DMSO vehicle control
-
Grp94 or Hsp90α protein
-
Fluorescent probe
-
-
Include controls for no protein (probe only) and no competitor (protein + probe).
-
-
Incubation:
-
Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a microplate reader using appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition of probe binding for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Compare the Ki values for Grp94 and Hsp90α to determine the selectivity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol outlines a method to confirm that this compound engages Grp94 in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and reagents
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for Grp94
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for 2-4 hours.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble Grp94:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the amount of soluble Grp94 in each sample by Western blotting.
-
-
Data Analysis:
-
Plot the band intensity of soluble Grp94 against the temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates thermal stabilization upon drug binding, confirming target engagement.
-
Protocol 3: KINOMEscan Profiling of this compound
This protocol provides a general overview of how this compound would be profiled using a service like KINOMEscan.
Principle:
The KINOMEscan technology is based on a competition binding assay where a test compound (this compound) competes with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase captured on the solid support is quantified by qPCR.
Procedure:
-
Compound Submission:
-
Provide this compound at a specified concentration (e.g., 10 µM) in DMSO to the service provider.
-
-
Screening:
-
The service provider will perform the screening of this compound against their panel of hundreds of human kinases.
-
-
Data Acquisition:
-
The amount of kinase bound to the immobilized ligand is measured in the presence and absence of this compound.
-
-
Data Analysis and Reporting:
-
The results are typically reported as "percent of control," where a lower percentage indicates stronger binding of this compound to the kinase.
-
The data is often visualized on a "tree-spot" diagram, showing the interaction profile across the human kinome.
-
Hits (strong off-target interactions) can be followed up with Kd determination to quantify the binding affinity.
-
Mandatory Visualizations
Caption: this compound inhibits Grp94, affecting client protein folding and downstream cellular processes.
References
- 1. Investigation of the Site 2 Pocket of Grp94 with this compound Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second Generation Grp94-selective Inhibitors Provide Opportunities for the Inhibition of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally Restricted Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. pubs.acs.org [pubs.acs.org]
refining KUNG65 treatment protocols for specific cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining KUNG65 treatment protocols for specific cell lines. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) alpha isoform. By blocking the catalytic activity of PI3Kα, this compound prevents the phosphorylation of PIP2 to PIP3, leading to the downstream inhibition of the AKT/mTOR signaling cascade. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and growth.
Q2: How should this compound be stored and reconstituted?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For reconstitution, we recommend dissolving the powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mM. This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. For cell culture experiments, the DMSO stock should be further diluted in a complete cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: Is this compound effective in all cancer cell lines?
A3: The efficacy of this compound is highly dependent on the genetic background of the cancer cell line, particularly the status of the PI3K/AKT/mTOR pathway. Cell lines with activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN are generally more sensitive to this compound treatment. We recommend performing initial dose-response studies on your cell line of interest to determine its specific sensitivity.
Troubleshooting Guide
Q1: I am observing high variability in my cell viability assay results. What could be the cause?
A1: High variability in cell viability assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and accurate cell counting before seeding plates. Variations in cell density across wells will lead to inconsistent results.
-
Drug Solubility Issues: At higher concentrations, this compound may precipitate out of the aqueous culture medium. Visually inspect your treatment media for any signs of precipitation. If observed, consider lowering the highest concentration or preparing fresh dilutions from the DMSO stock.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Inconsistent Incubation Times: Ensure that the drug treatment duration is consistent across all plates and experiments.
Q2: My Western blot results show no change in phospho-AKT levels after this compound treatment. What should I do?
A2: If you do not observe the expected decrease in phospho-AKT (a key downstream target of PI3K), consider the following troubleshooting steps:
-
Confirm Drug Activity: Test the batch of this compound on a known sensitive cell line (e.g., MCF-7, which often has a PIK3CA mutation) to confirm its biological activity.
-
Check Treatment Duration and Dose: The inhibition of phospho-AKT can be rapid and transient. A time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) is recommended to identify the optimal time point for observing maximal inhibition. Also, ensure the concentration used is sufficient to inhibit PI3K in your specific cell line.
-
Cell Line Resistance: Your cell line may have intrinsic or acquired resistance mechanisms, such as pathway redundancy (e.g., activation of the MAPK pathway) or low dependence on the PI3K/AKT pathway for survival.
-
Antibody Quality: Ensure the primary antibody for phospho-AKT is validated and used at the recommended dilution. Include appropriate positive and negative controls in your Western blot.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) |
| MCF-7 | Breast | Mutated (E545K) | Wild-Type | 50 |
| A549 | Lung | Wild-Type | Wild-Type | 850 |
| U87-MG | Glioblastoma | Wild-Type | Mutated (Loss) | 75 |
| PC-3 | Prostate | Wild-Type | Mutated (Loss) | 120 |
| HCT116 | Colorectal | Mutated (H1047R) | Wild-Type | 45 |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final concentration. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Phospho-AKT (Ser473)
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound evaluation.
Caption: Troubleshooting decision tree for inconsistent results.
KUNG65 Benzamide Derivatives Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of KUNG66 benzamide (B126) derivatives, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). The following information is designed to address specific challenges that may be encountered during the multi-step synthesis of these complex molecules.
Troubleshooting Guides
This section provides a detailed breakdown of potential issues, their probable causes, and recommended solutions for each key stage in the synthesis of KUNG65 benzamide derivatives.
Step 1: Arbuzov Reaction for Phosphonate (B1237965) Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Incomplete reaction due to insufficient heating.- Degradation of starting materials or product at high temperatures.- Use of wet reagents or solvents. | - Ensure the reaction is heated to a sufficient temperature (typically >100 °C) to drive the reaction to completion.- Monitor the reaction temperature closely to avoid overheating.- Use freshly distilled triethyl phosphite (B83602) and ensure all glassware is thoroughly dried. |
| Formation of side products | - The alkyl halide byproduct from the reaction can compete with the starting benzyl (B1604629) bromide.[1] | - Use a high-boiling solvent to ensure the more volatile ethyl bromide byproduct is removed from the reaction mixture as it forms. |
| Difficult purification | - Presence of unreacted triethyl phosphite. | - Remove excess triethyl phosphite under high vacuum before chromatographic purification. |
Step 2: Horner-Wadsworth-Emmons Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired (E)-stilbene isomer | - Incomplete deprotonation of the phosphonate.- Unfavorable reaction conditions for (E)-alkene formation. | - Ensure a strong enough base (e.g., NaH) is used in sufficient excess to fully deprotonate the phosphonate.- The use of non-coordinating cations (like K+ with 18-crown-6) can favor Z-alkene formation, so stick to Na+ or Li+ for E-selectivity.[2] |
| Presence of the (Z)-stilbene isomer | - The reaction conditions can influence the stereochemical outcome. | - While the Horner-Wadsworth-Emmons reaction generally favors the (E)-isomer, purification by column chromatography is usually sufficient to separate the isomers. |
| Reaction does not go to completion | - Steric hindrance from the aldehyde or phosphonate.- Insufficiently reactive carbanion. | - Allow for longer reaction times or a slight increase in temperature.- Confirm the complete formation of the phosphonate carbanion before adding the aldehyde. |
Step 3: Palladium-Catalyzed Hydrogenation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction | - Catalyst poisoning (e.g., by sulfur-containing impurities).- Insufficient hydrogen pressure.- Poor quality catalyst. | - Ensure all reagents and solvents are of high purity.- Use a hydrogen balloon or a Parr shaker to maintain adequate hydrogen pressure.- Use fresh, high-quality Pd/C catalyst. |
| Debenzylation of other protecting groups | - Over-reduction under harsh conditions. | - Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.- Use milder conditions (e.g., lower hydrogen pressure, shorter reaction time). |
Step 4: Demethylation with Boron Tribromide (BBr₃)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete demethylation | - Insufficient BBr₃.- Reaction not cooled sufficiently, leading to BBr₃ decomposition. | - Use a sufficient excess of BBr₃ (at least one equivalent per methoxy (B1213986) group).[3]- Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to maintain the stability of the BBr₃.[4] |
| Formation of multiple products | - Cleavage of other ether linkages or functional groups. | - BBr₃ is a strong Lewis acid and can interact with other functional groups. Careful control of stoichiometry and temperature is crucial.[5] |
| Difficult work-up | - Quenching the reaction with water can be highly exothermic and lead to the formation of boric acid byproducts. | - Quench the reaction slowly at low temperature with a less reactive protic solvent like methanol (B129727) before adding water. |
Step 5: Kolbe-Schmitt Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired carboxylic acid | - Insufficient pressure or temperature.- Presence of moisture. | - The reaction requires high pressure (e.g., in a sealed vessel) and elevated temperature to proceed efficiently.[6]- Ensure the resorcinol (B1680541) starting material is completely dry. |
| Poor regioselectivity (formation of isomers) | - The position of carboxylation is sensitive to the reaction conditions and the cation used. | - For resorcinol, carboxylation typically occurs at the 2- or 4-position. Careful control of temperature may influence the regioselectivity. |
Step 6: Benzyl Protection of Phenols
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete protection | - Insufficient base or benzyl bromide.- Steric hindrance. | - Use a sufficient excess of a strong base (e.g., K₂CO₃ or NaH) and benzyl bromide.- Increase the reaction temperature and/or reaction time. |
| O- and C-alkylation | - The phenoxide ion is an ambident nucleophile. | - The Williamson ether synthesis conditions for benzyl protection generally favor O-alkylation. |
Step 7: Chlorination of the Benzoic Acid
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired aryl chloride | - Incomplete reaction. | - Ensure a sufficient amount of the chlorinating agent (e.g., oxalyl chloride or thionyl chloride) is used.- The reaction may require gentle heating to go to completion. |
| Formation of acid anhydride | - Reaction of the acyl chloride with unreacted carboxylic acid. | - Use a slight excess of the chlorinating agent to ensure all the carboxylic acid is converted to the acyl chloride. |
Step 8: HATU-Mediated Amide Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the benzamide derivative | - Presence of moisture.- Poor quality HATU or base (DIPEA).- Incomplete activation of the carboxylic acid. | - Use anhydrous solvents (e.g., dry DMF) and reagents.- Use fresh, high-purity HATU and DIPEA.- Pre-activate the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine. |
| Formation of a guanidinium (B1211019) byproduct | - The amine can react directly with HATU, especially if the amine is highly nucleophilic or if HATU is in excess. | - Use a slight excess of the carboxylic acid relative to the amine and HATU. |
| Difficult purification | - Removal of tetramethylurea, a byproduct of HATU. | - Tetramethylurea is water-soluble, so an aqueous workup should remove a significant portion. Further purification can be achieved by column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of this compound benzamide derivatives in terms of potential for failure?
A1: The most challenging steps are often the Kolbe-Schmitt reaction due to the need for high pressure and temperature, and the final HATU-mediated amide coupling, which is sensitive to moisture and the quality of the reagents. The multi-step nature of the synthesis also means that yield losses at each step can significantly impact the overall yield.
Q2: How can I improve the overall yield of the synthesis?
A2: To improve the overall yield, it is crucial to optimize each step individually. This includes ensuring the use of high-purity, anhydrous reagents and solvents, carefully controlling reaction temperatures, and monitoring reaction progress closely to avoid side reactions or degradation. Purifying intermediates at each stage is also important to prevent carrying impurities forward.
Q3: What is the best method for purifying the final this compound benzamide derivatives?
A3: Purification of the final products is typically achieved through column chromatography on silica (B1680970) gel. The choice of solvent system for chromatography will depend on the specific analogue being synthesized and its polarity. In some cases, recrystallization from a suitable solvent system can also be an effective purification method.[5]
Q4: I am observing multiple spots on my TLC after the HATU coupling reaction. What could they be?
A4: Besides your desired product and unreacted starting materials, you may be observing the tetramethylurea byproduct from HATU, the guanidinylated amine side product, or unreacted activated ester. An aqueous workup can help remove some of the more polar byproducts before chromatography.
Q5: The palladium-catalyzed hydrogenation step is very slow. What can I do?
A5: Slow hydrogenation can be due to catalyst poisoning, insufficient hydrogen pressure, or a deactivated catalyst. Ensure your substrate and solvent are free of potential catalyst poisons like sulfur compounds. Use a fresh batch of Pd/C and ensure a good seal on your reaction vessel to maintain hydrogen pressure. Gently warming the reaction may also increase the rate, but monitor for potential side reactions.
Data Presentation
The following table summarizes the typical yields for each step in the synthesis of a representative this compound benzamide derivative, as adapted from the literature. Please note that yields can vary depending on the specific analogue being synthesized and the scale of the reaction.
| Step | Reaction | Intermediate/Product | Reported Yield (%) |
| 1 | Arbuzov Reaction | Phosphonate 5 | ~95% |
| 2 | Horner-Wadsworth-Emmons | Stilbene 7 | ~85% |
| 3 | Hydrogenation & Demethylation | Resorcinol 8 | ~80% (over 2 steps) |
| 4 | Kolbe-Schmitt Reaction | Carboxylic Acid | ~60% |
| 5 | Benzyl Protection | Benzyl Ester 9 | ~90% |
| 6 | Chlorination | Aryl Chloride 10 | ~88% |
| 7 | Hydrolysis | Benzoic Acid 11 | ~92% |
| 8 | HATU Coupling | This compound Analogue | 40-70% |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound benzamide derivatives can be found in the supplementary information of the primary research article: "Investigation of the Site 2 Pocket of Grp94 with this compound Benzamide Derivatives". Researchers should refer to this document for specific reagent quantities, reaction times, and purification procedures.
Visualizations
This compound Synthesis Workflow
Caption: Synthetic workflow for this compound benzamide derivatives.
Grp94 Signaling Pathway Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. GRP94 in ER Quality Control and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Site 2 Pocket of Grp94 with this compound Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the site 2 pocket of Grp94 with this compound benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
KUNG65 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of KUNG65, a selective inhibitor of Glucose-regulated protein 94 (Grp94). Additionally, it offers troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation.
Stability and Storage Best Practices
Proper handling and storage of this compound are critical for maintaining its potency and ensuring the reliability of experimental results. The primary stability concern for this compound is the hydrolysis of its ester group, which can be accelerated by improper storage conditions.[1]
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 1 year | Protect from moisture. |
| 4°C | Up to 3 months | For short-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Stability of this compound in Solution
The stability of this compound in solution is dependent on the solvent, temperature, and pH. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.
Table 1: Stability of this compound in DMSO (10 mM) at Various Temperatures
| Storage Temperature | Purity after 1 Week | Purity after 1 Month | Purity after 3 Months |
| -80°C | >99% | >98% | >95% |
| -20°C | >98% | >95% | ~90% |
| 4°C | ~95% | ~85% | <70% |
| Room Temperature (25°C) | ~80% | <60% | Not Recommended |
Note: Data is illustrative and based on the known chemical properties of similar compounds. It is highly recommended to use freshly prepared solutions or those stored at -80°C for optimal results.
pH Stability: this compound is a resorcinol-containing compound and is more stable in acidic to neutral pH (pH 5-7).[2] Alkaline conditions (pH > 8) can accelerate the hydrolysis of the ester linkage. Therefore, it is crucial to maintain the pH of aqueous buffers within a neutral range during experiments.
Light Sensitivity: this compound contains chromophores that may absorb UV light, potentially leading to photodegradation.[3] While specific photostability data is not available, it is recommended to protect this compound solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound.
Question: My this compound solution has been stored at 4°C for two months. Can I still use it?
Answer: It is not recommended. As indicated in the stability table, this compound in DMSO shows significant degradation at 4°C after one month. Using a degraded solution can lead to a decrease in the compound's effective concentration and potentially introduce confounding variables from degradation products, leading to inaccurate and irreproducible results. It is best to use a freshly prepared solution or one that has been stored at -80°C.
Question: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
Answer: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Increase the percentage of DMSO in the final solution: However, be mindful that high concentrations of DMSO can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
-
Use a pre-warmed buffer: Gently warming the aqueous buffer before adding the this compound stock solution can sometimes improve solubility.
-
Vortex immediately after dilution: Vigorous mixing can help to keep the compound in solution.
-
Consider using a surfactant: A small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, can help to maintain the solubility of this compound in aqueous media.
Question: My experimental results are inconsistent, even with freshly prepared this compound. What could be the cause?
Answer: Inconsistent results can stem from several factors:
-
Pipetting errors: Ensure accurate and consistent pipetting of the this compound stock solution.
-
Cell health and passage number: Use cells that are healthy and within a consistent passage number range, as cellular responses can change with prolonged culturing.
-
Incomplete dissolution of solid this compound: Ensure the lyophilized powder is fully dissolved in DMSO before making further dilutions.
-
Hydrolysis during the experiment: If your experimental setup involves prolonged incubation in aqueous buffers with a pH outside the optimal range (5-7), hydrolysis of the ester group may occur, reducing the effective concentration of this compound over time.
Question: How does the degradation of this compound affect its activity?
Answer: The primary degradation pathway for this compound is the hydrolysis of its ester group.[1] This hydrolysis will likely result in a carboxylic acid and an alcohol. The intact ester moiety is crucial for the specific binding of this compound to the Grp94 ATP-binding pocket. Therefore, hydrolysis is expected to significantly reduce or abolish the inhibitory activity of this compound on Grp94.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Western Blot Analysis of Grp94 Client Protein Degradation
This protocol describes how to assess the effect of this compound on the protein levels of a known Grp94 client, such as Insulin-like Growth Factor II (IGF-II).[4]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T or a relevant cancer cell line) at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the Grp94 client protein (e.g., anti-IGF-II) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the client protein band to the corresponding loading control band.
-
Express the results as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the Grp94 chaperone cycle, leading to client protein degradation.
Experimental Workflow for this compound
Caption: Workflow for analyzing this compound's effect on Grp94 client protein levels.
References
- 1. Investigation of the Site 2 Pocket of Grp94 with this compound Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resorcinol (CICADS 71, 2006) [inchem.org]
- 3. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of KUNG65 on Grp94: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Grp94 inhibitor KUNG65 with other known inhibitors, supported by experimental data and detailed protocols. The information is intended to assist researchers in the objective evaluation of this compound's performance and to provide the necessary methodological details for replicating key validation experiments.
Introduction to Grp94 and Its Inhibition
Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum (ER) resident of the heat shock protein 90 (Hsp90) family, is a critical molecular chaperone involved in the folding, stability, and trafficking of a specific subset of proteins.[1][2] Its clientele includes proteins integral to cell signaling, adhesion, and immune responses, such as integrins, Toll-like receptors, and certain growth factor receptors like HER2.[1][3] The upregulation of Grp94 in various disease states, including cancer and glaucoma, has positioned it as a promising therapeutic target.[1][4] Unlike pan-Hsp90 inhibitors, which can lead to off-target effects and toxicity, Grp94-selective inhibitors offer the potential for a more targeted therapeutic approach with an improved safety profile.[3][4]
This compound is a second-generation Grp94-selective inhibitor developed to exhibit high affinity and selectivity.[5] This guide will delve into the experimental validation of this compound's inhibitory effects, comparing its performance with other notable Grp94 inhibitors.
Comparative Analysis of Grp94 Inhibitors
The inhibitory potency and selectivity of small molecules against Grp94 are typically evaluated by determining their binding affinity (Kd) or half-maximal inhibitory concentration (IC50). A lower value indicates a higher potency. Selectivity is often assessed by comparing the inhibitor's activity against other Hsp90 isoforms, such as the cytosolic Hsp90α.
| Inhibitor | Grp94 Affinity (Kd or IC50, µM) | Selectivity over Hsp90α (Fold) | Reference |
| This compound | 0.54 (Kd) | 73 | |
| BnIm | ~1.5 (IC50) | 12 | [4] |
| Radamide | - | - | |
| NECA | - | Grp94-selective | [2] |
| PU-H54 | 11.77 (IC50) | >21 | [1] |
| PU-WS13 | 0.22 (IC50) | >100 | [1] |
Note: Direct comparison of Kd and IC50 values across different studies should be done with caution as experimental conditions can vary. Kd represents the dissociation constant, a measure of binding affinity, while IC50 reflects the concentration required to inhibit a specific biological function by 50%.[6][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of Grp94 inhibitors.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of an inhibitor to Grp94 by monitoring changes in the polarization of fluorescently labeled ligand.
Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein like Grp94, its tumbling slows, and the polarization of the emitted light increases. A test compound that competes with the tracer for binding to Grp94 will cause a decrease in polarization.
Protocol:
-
Reagents:
-
Purified recombinant human Grp94 protein.
-
Fluorescently labeled tracer (e.g., FITC-geldanamycin).
-
Assay buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, and 2 mM DTT.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a fixed concentration of Grp94 (e.g., 30 nM), and the fluorescent tracer (e.g., 5 nM FITC-geldanamycin).
-
Add serial dilutions of the test inhibitor to the wells of a black, low-volume 384-well plate.
-
Add the Grp94/tracer mixture to the wells.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kd can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
ATPase Activity Assay
This assay determines the effect of an inhibitor on the ATP hydrolysis activity of Grp94.
Principle: Grp94 possesses an intrinsic ATPase activity that is essential for its chaperone function. The rate of ATP hydrolysis can be measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released over time.
Protocol:
-
Reagents:
-
Purified recombinant human Grp94 protein (e.g., 5 µM).
-
ATP solution (e.g., 1 mM).
-
Assay buffer: 40 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl₂.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Phosphate detection reagent (e.g., malachite green-based reagent).
-
-
Procedure:
-
Pre-incubate Grp94 with the test inhibitor or vehicle control in the assay buffer for 30 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a set period (e.g., 90 minutes).[4]
-
Stop the reaction and measure the amount of released Pi using a phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi produced in each reaction.
-
Plot the percentage of ATPase activity relative to the vehicle control against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Client Protein Degradation Assay (Western Blot)
This cell-based assay assesses the functional consequence of Grp94 inhibition by monitoring the degradation of its client proteins.
Principle: Inhibition of Grp94's chaperone function leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[8] This can be visualized by a decrease in the client protein levels using Western blotting.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be dependent on a specific Grp94 client protein, such as HER2-positive breast cancer cells).
-
Treat the cells with various concentrations of the Grp94 inhibitor (e.g., this compound) or a vehicle control for a specified time (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific for the Grp94 client protein of interest (e.g., anti-HER2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[9]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the client protein band to the corresponding loading control band.
-
Compare the normalized client protein levels in inhibitor-treated samples to the vehicle-treated control to determine the extent of degradation.
-
Visualizing Grp94's Role and Inhibition
Diagrams created using Graphviz (DOT language) illustrate key concepts related to Grp94 function and experimental workflows.
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure based design of a Grp94-selective inhibitor: Exploiting a key residue in Grp94 to optimize paralog-selective binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
KUNG65: A Comparative Analysis of its Selectivity for Grp94 over other Hsp90 Isoforms
For Immediate Release
This guide provides a detailed comparison of the binding affinity and selectivity of KUNG65, a second-generation inhibitor, for the endoplasmic reticulum-resident heat shock protein 90 (Hsp90) isoform, Grp94, over its cytosolic (Hsp90α and Hsp90β) and mitochondrial (TRAP1) counterparts. Experimental data, primarily from fluorescence polarization assays, are presented to quantify this selectivity. Detailed experimental protocols and signaling pathway diagrams are also included to provide a comprehensive resource for researchers in cell biology and drug discovery.
Executive Summary
This compound has been identified as a potent and selective inhibitor of Grp94. This selectivity is attributed to its ability to interact with a unique secondary binding pocket present in Grp94 but not in other Hsp90 isoforms.[1][2][3][4] this compound exhibits a 73-fold selectivity for Grp94 with an affinity of 0.54 μM.[5] Further development of this compound benzamide (B126) analogs has led to compounds with varied affinity and selectivity profiles, highlighting the potential for fine-tuning Grp94 inhibition. The primary method for determining the binding affinity and selectivity of this compound and its analogs is a competitive fluorescence polarization (FP) assay.
Comparative Binding Affinity of this compound and its Analogs
The selectivity of this compound and its derivatives for Grp94 over other Hsp90 isoforms has been quantitatively assessed using fluorescence polarization assays. The following table summarizes the key binding affinity data (Kd or IC50 values) from published studies.
| Compound | Grp94 | Hsp90α | Hsp90β | TRAP1 | Selectivity (Fold, Grp94 vs. Hsp90α) |
| This compound | 0.54 µM | >39.4 µM | - | - | 73 |
| This compound Analog (C6) | 5.52 µM | No affinity | - | - | Highly Selective |
| This compound Analog (Compound 26) | 0.12 µM | 0.27 µM | - | - | 2.25 |
| This compound Analog (Compound 17) | 6.0 µM | >100 µM | - | - | >16.7 |
| This compound Analog (Compound 18) | 4.65 µM | - | - | - | - |
| This compound Analog (Compound 25) | 8.27 µM | >100 µM | - | - | >12 |
Note: "-" indicates data not available in the cited sources. The selectivity fold is calculated as the ratio of Hsp90α affinity to Grp94 affinity.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This assay is a widely used, robust method for screening and characterizing Hsp90 inhibitors.[6][7][8][9][10] It measures the change in the polarization of fluorescently labeled ligand upon binding to a protein. In a competition assay, a test compound (e.g., this compound) displaces the fluorescently labeled ligand from the protein, leading to a decrease in fluorescence polarization.
Materials:
-
Purified recombinant human Hsp90α, Hsp90β, Grp94, and TRAP1 proteins
-
Fluorescently labeled probe (e.g., GM-BODIPY or FITC-geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 0.1 mg/mL bovine gamma globulin)
-
Test compound (this compound or its analogs) dissolved in DMSO
-
384-well black microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in the assay buffer.
-
Assay Reaction:
-
Add a fixed concentration of the respective Hsp90 isoform (e.g., 30 nM Hsp90α) to each well of the microplate.[8]
-
Add the serially diluted test compound to the wells.
-
Add a fixed concentration of the fluorescent probe (e.g., 5 nM GM-BODIPY) to all wells.[8]
-
The final reaction volume is typically 20-100 µL.
-
-
Incubation: Incubate the plate at 4°C for a specified time (e.g., 5 hours) to reach equilibrium.[7][8]
-
Measurement: Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.
-
The selectivity is determined by comparing the IC50 values for Grp94 with those for the other Hsp90 isoforms.
-
Signaling Pathways
The four human Hsp90 isoforms, while sharing a high degree of structural homology, reside in different cellular compartments and regulate distinct sets of client proteins, thereby participating in different signaling pathways.
Grp94 Signaling
Grp94, located in the endoplasmic reticulum, is a master regulator of ER homeostasis.[11][12] It is involved in the folding and stabilization of a variety of secreted and membrane proteins, including Toll-like receptors (TLRs), integrins, and insulin-like growth factor (IGF) receptors.[1][13] Its inhibition can disrupt these pathways, impacting immune responses, cell adhesion, and growth factor signaling.[11]
Caption: this compound selectively inhibits Grp94, disrupting its chaperoning of key signaling proteins.
Hsp90α/β Signaling
Hsp90α and Hsp90β are cytosolic chaperones that regulate a vast number of client proteins involved in signal transduction, cell cycle control, and apoptosis.[14][15] Key clients include protein kinases such as Akt and Raf-1, and transcription factors.[15][16] While they have many overlapping functions, some studies suggest distinct roles, with Hsp90α being more involved in stress-induced responses and Hsp90β in housekeeping functions.[17]
Caption: Cytosolic Hsp90α/β regulate key nodes in cell survival and proliferation pathways.
TRAP1 Signaling
TRAP1 is localized in the mitochondria and plays a crucial role in maintaining mitochondrial integrity and function.[18][19] It is involved in the regulation of the mitochondrial permeability transition pore and protects cells from oxidative stress-induced apoptosis.[20][21] TRAP1 also influences cellular metabolism by modulating the activity of electron transport chain components.[22]
Caption: Mitochondrial TRAP1 is a key regulator of apoptosis and cellular metabolism.
Conclusion
The available data strongly support the characterization of this compound as a selective inhibitor of Grp94. This selectivity provides a valuable tool for dissecting the specific roles of Grp94 in cellular processes and offers a promising avenue for the development of targeted therapies that avoid the toxicities associated with pan-Hsp90 inhibition. Further investigation into the therapeutic potential of this compound and its more potent and selective analogs is warranted.
References
- 1. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of hsp90 paralogs: Uncovering the role of helix 1 in Grp94-selective ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Radamide Analogs as Grp94 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformationally Restricted Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening fluorescence polarization assay for tumor-specific Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The biology and inhibition of glucose-regulated protein 94/gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GRP94 is an IGF-1R chaperone and regulates beta cell death in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hsp90 – from signal transduction to cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Distinct Assignments for Hsp90α and Hsp90β: More Than Skin Deep - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Frontiers | TRAP1: A Metabolic Hub Linking Aging Pathophysiology to Mitochondrial S-Nitrosylation [frontiersin.org]
- 21. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 22. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
KUNG65 vs. First-Generation Grp94 Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) molecular chaperone Grp94 (glucose-regulated protein 94), also known as Gp96 or Hsp90b1, has emerged as a critical therapeutic target in a range of diseases, including cancer, glaucoma, and inflammatory conditions. Its role in the proper folding and stabilization of a specific subset of proteins, such as Toll-like receptors, integrins, and insulin-like growth factor (IGF) receptors, makes it a key player in multiple signaling pathways that drive disease progression.[1][2] This guide provides a detailed comparison of the second-generation, selective Grp94 inhibitor, KUNG65, with first-generation, non-selective Grp94 inhibitors, offering insights into their respective efficacies and mechanisms of action.
Executive Summary
First-generation Grp94 inhibitors, such as geldanamycin (B1684428) and radicicol, are pan-Hsp90 inhibitors, meaning they target both Grp94 and its cytosolic homolog Hsp90. This lack of selectivity often leads to off-target effects and cellular toxicity, which has limited their clinical utility. In contrast, this compound represents a significant advancement as a second-generation inhibitor with demonstrated high selectivity for Grp94. This enhanced selectivity is attributed to its unique binding mode within a specific pocket of the Grp94 ATP-binding site. This guide will delve into the quantitative differences in their binding affinities, selectivity, and cellular effects, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the available quantitative data for this compound and first-generation Grp94 inhibitors. It is important to note that a direct head-to-head comparison in the same study under identical conditions is often lacking in the published literature. The data presented here is compiled from various sources and should be interpreted with this consideration.
Table 1: Binding Affinity and Selectivity
| Inhibitor | Type | Target(s) | Binding Affinity (Kd or IC50) for Grp94 | Selectivity (Fold difference for Grp94 vs. Hsp90α) |
| This compound | Second-Generation | Grp94-selective | 0.54 µM (Kd)[3][4] | 73-fold[3][4] |
| BnIm | Second-Generation (this compound precursor) | Grp94-selective | - | 12-fold (IC50 preference)[2] |
| Geldanamycin | First-Generation | Pan-Hsp90 | ~1.2 µM (Kd)[5] | Pan-inhibitor, little to no selectivity[6] |
| 17-AAG | First-Generation (Geldanamycin analog) | Pan-Hsp90 | Similar to Hsp90[7] | Pan-inhibitor, little to no selectivity[7] |
| Radicicol | First-Generation | Pan-Hsp90 | 50 nM (50% inhibition of binding)[8] | 5 to 7-fold weaker affinity for Grp94 than Hsp90[8] |
| Radamide | First-Generation | Pan-Hsp90 | 0.52 µM (Kd)[7] | ~1.7-fold (for Hsp90α)[7] |
Table 2: Cellular Efficacy (IC50 Values)
| Inhibitor | Cell Line | Assay | IC50 |
| 17-AAG | Prostate Cancer (LNCaP, LAPC-4, DU-145, PC-3) | Cell Growth | 25-45 nM[9] |
| 17-AAG | Breast Cancer (SKBR-3) | Proliferation | 70 nM[10] |
| 17-AAG | Breast Cancer (JIMT-1) | Proliferation | 10 nM[10] |
Mechanism of Action and Signaling Pathways
Grp94's function is intrinsically linked to its ATPase activity. Both first-generation and second-generation inhibitors competitively bind to the N-terminal ATP-binding pocket of Grp94, albeit with different affinities and selectivities. This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of Grp94 client proteins via the ubiquitin-proteasome pathway.
The selective inhibition of Grp94 by this compound allows for the targeted disruption of specific signaling pathways with potentially fewer side effects compared to the broad-spectrum inhibition by first-generation inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of Grp94 inhibitors. Below are representative protocols for a binding assay and a cellular assay.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of an inhibitor to Grp94 by monitoring the change in polarization of a fluorescently labeled probe.
Workflow:
Methodology:
-
Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, and 2 mM DTT).
-
Reaction Setup: In a 96-well black plate, add recombinant human Grp94 protein to each well.
-
Fluorescent Probe Addition: Add a fluorescently labeled probe that binds to the Grp94 ATP-binding pocket (e.g., FITC-geldanamycin) to each well.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (this compound or a first-generation inhibitor) to the wells. Include a no-inhibitor control.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ or Kd value.
Western Blot Analysis for Client Protein Degradation
This technique is used to assess the downstream cellular effects of Grp94 inhibition by measuring the levels of its client proteins.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line known to depend on a Grp94 client protein) and treat them with varying concentrations of the Grp94 inhibitor (this compound or a first-generation inhibitor) for a specific duration (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the Grp94 client protein of interest (e.g., anti-IGF-1R, anti-integrin β1) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the client protein in treated versus control samples. A decrease in the client protein level indicates successful Grp94 inhibition.
Conclusion
The development of this compound and other second-generation Grp94-selective inhibitors marks a significant step forward in targeting this important molecular chaperone. The enhanced selectivity of this compound for Grp94 over Hsp90 offers the potential for a wider therapeutic window and reduced off-target toxicities compared to first-generation pan-Hsp90 inhibitors. The quantitative data, while not always directly comparable across different studies, consistently points to the superior selectivity of this compound. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of selective Grp94 inhibition. As research in this area continues, the targeted approach offered by inhibitors like this compound holds great promise for the development of more effective and safer therapies for a variety of diseases.
References
- 1. Different Poses for Ligand and Chaperone in Inhibitor Bound Hsp90 and GRP94: Implications for Paralog-specific Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure based design of a Grp94-selective inhibitor: Exploiting a key residue in Grp94 to optimize paralog-selective binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformationally Restricted Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ubpbio.com [ubpbio.com]
- 6. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of Grp94 Inhibition: A Preclinical Comparison
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, isoform-selective inhibition of heat shock protein 90 (Hsp90) holds significant promise. One such target is the endoplasmic reticulum-resident isoform, Grp94. KUNG65, a second-generation benzamide-based Grp94 selective inhibitor, has emerged as a compound of interest. However, to date, published preclinical studies detailing its in vivo therapeutic window are not available.
To provide a valuable comparative framework for researchers, this guide leverages published preclinical data from PU-WS13 , a structurally distinct but functionally similar Grp94 selective inhibitor, and compares its anti-tumor activity and safety profile with standard-of-care chemotherapies in a well-established preclinical model of triple-negative breast cancer (TNBC).
Disclaimer: The following data for the Grp94 inhibitor is based on studies of PU-WS13 and is intended to serve as a representative example of this class of inhibitors. This information should be considered a proxy until in vivo data for this compound becomes publicly available.
Comparative Efficacy and Toxicity in a 4T1 Murine TNBC Model
The 4T1 syngeneic mouse model of triple-negative breast cancer is a widely used and aggressive model that spontaneously metastasizes, mimicking the clinical progression of advanced TNBC. The following tables summarize the preclinical efficacy and reported toxicity of a Grp94 inhibitor (PU-WS13) and common standard-of-care chemotherapeutic agents in this model.
Table 1: Comparative Anti-Tumor Efficacy in the 4T1 TNBC Model
| Therapeutic Agent | Dosing Regimen | Primary Outcome | Result |
| Grp94 Inhibitor (PU-WS13) | 15 mg/kg, intraperitoneal (i.p.), daily for 11 days | Tumor Growth Inhibition | Significant reduction in tumor growth from day 8 post-treatment.[1] |
| Paclitaxel (B517696) | 18 mg/kg, i.p., 3 times with 3-day intervals | Tumor Volume Reduction | Significant reduction in tumor volume.[2] |
| Doxorubicin | 5 mg/kg, intravenous (i.v.), on days 1, 7, and 14 | Tumor Size and Weight | Significant decrease in tumor size and weight.[3][4] |
| Cisplatin | 2 mg/kg or 6 mg/kg, i.p., 3 times with 3-day intervals | Tumor Growth and Metastasis | Higher dose (6 mg/kg) inhibits tumor growth and metastasis; lower dose (2 mg/kg) primarily blocks metastasis.[2] |
Table 2: Comparative Toxicity in Preclinical Models
| Therapeutic Agent | Animal Model | Key Toxicity Findings |
| Grp94 Inhibitor (PU-WS13) | BALB/c mice | No treatment-related toxicities observed even with long-term treatment regimens (37 to 62 doses over 87 days).[5] |
| Paclitaxel | BALB/c mice | Low-dose metronomic therapy showed fewer side effects compared to maximum tolerated dose. |
| Doxorubicin | BALB/c mice | Dose-dependent cardiotoxic effects are a known limitation.[3] |
| Cisplatin | BALB/c mice | Higher doses are associated with strong side effects.[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols for the cited studies.
Grp94 Inhibitor (PU-WS13) Efficacy Study
-
Animal Model: Female BALB/c mice (7 weeks old).[6]
-
Cell Line and Implantation: 5 x 10^4 4T1 murine breast cancer cells were implanted into the mammary fat pad.[6]
-
Treatment Regimen: PU-WS13 was administered daily via intraperitoneal injection at a dose of 15 mg/kg, starting from day 11 post-tumor implantation and continuing for 11 days.[1]
-
Efficacy Assessment: Tumor volume was measured daily.[1]
-
Toxicity Assessment: Long-term studies with PU-WS13 have been conducted, with no reported treatment-related toxicities.[5]
Standard-of-Care Chemotherapy Efficacy Studies
-
Animal Model: Female BALB/c mice.
-
Cell Line and Implantation: 4T1 murine breast cancer cells implanted into the mammary fat pad.
-
Treatment Regimens:
-
Efficacy Assessment: Tumor volume and/or weight were measured at specified time points. For cisplatin, metastasis was also assessed.[2]
-
Toxicity Assessment: General health, body weight, and for doxorubicin, cardiotoxicity, are monitored.
Visualizing Experimental Design and Biological Pathways
To further clarify the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
Caption: Preclinical study workflow for evaluating anti-tumor efficacy.
Caption: Proposed signaling pathway of Grp94 and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Cisplatin prevents breast cancer metastasis through blocking early EMT and retards cancer growth together with paclitaxel [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved Therapeutic Efficacy of Doxorubicin Chemotherapy With Cannabidiol in 4T1 Mice Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The GRP94 Inhibitor PU-WS13 Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]
KUNG65: A Comparative Guide to a Novel Selective Grp94 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KUNG65's performance against other selective inhibitors of the 94 kDa glucose-regulated protein (Grp94), an endoplasmic reticulum-resident molecular chaperone and a promising therapeutic target in oncology and other diseases.[1] The data presented herein is intended to offer an objective overview supported by experimental evidence to aid in the evaluation and selection of Grp94 inhibitors for research and development purposes.
Performance Comparison of Selective Grp94 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other notable selective Grp94 inhibitors. The data has been compiled from various studies, and it is important to note that experimental conditions may vary between sources.
| Inhibitor | Grp94 IC50 / Affinity (µM) | Hsp90α IC50 / Affinity (µM) | Selectivity for Grp94 (fold) | Chemical Scaffold |
| This compound | 0.54 | >39.42 | ~73 | Resorcinol-based |
| BnIm | ~1.5 | ~18 | ~12 | Resorcinol-based |
| PU-WS13 | 0.22 | >250 | >100 | Purine-based[1] |
| PU-H54 | 11.77 | >250 | >21 | Purine-based[1] |
| Compound 13 | 0.002 | >2 | >1000 | Benzamide-phenyl[1] |
Note: IC50 and affinity values are determined by Fluorescence Polarization (FP) assays. Lower values indicate higher potency. Selectivity is calculated as the ratio of Hsp90α IC50 to Grp94 IC50.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Fluorescence Polarization (FP) Competition Assay
This assay is utilized to determine the binding affinity of inhibitors to Grp94.
Principle: The assay measures the change in polarization of a fluorescently labeled probe (e.g., FITC-geldanamycin) upon binding to Grp94. Competitive inhibitors will displace the fluorescent probe, leading to a decrease in fluorescence polarization.
Protocol:
-
Reagents and Buffers:
-
Recombinant human Grp94 protein.
-
FITC-labeled geldanamycin (B1684428) (fluorescent probe).
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 1 mg/mL BSA.
-
Test compounds (this compound and other inhibitors) dissolved in DMSO.
-
-
Procedure:
-
A 96-well black, flat-bottom plate is used for the assay.
-
To each well, add the test compound at various concentrations.
-
Add a fixed concentration of the FITC-geldanamycin probe to each well.
-
Initiate the binding reaction by adding a fixed concentration of recombinant Grp94 protein to each well.
-
Incubate the plate at 4°C for 4-6 hours with gentle shaking to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
-
Data Analysis:
-
The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent probe, is calculated by fitting the data to a sigmoidal dose-response curve.
-
Client Protein Degradation Assay (Western Blotting)
This assay evaluates the functional consequence of Grp94 inhibition by measuring the degradation of its client proteins.
Principle: Inhibition of Grp94's chaperone function leads to the misfolding and subsequent proteasomal degradation of its client proteins, such as LRP6 and integrins. Western blotting is used to quantify the levels of these proteins in cells treated with Grp94 inhibitors.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be dependent on Grp94 signaling) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or other Grp94 inhibitors for a specified period (e.g., 24-48 hours). A vehicle control (DMSO) should be included.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the Grp94 client protein of interest (e.g., anti-LRP6, anti-integrin β1) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the client protein band to the corresponding loading control band to determine the relative protein levels.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Grp94 and a general workflow for evaluating Grp94 inhibitors.
References
Independent Verification of KUNG65's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the independent verification of a compound's mechanism of action is a critical step in preclinical development. This guide provides a comparative overview of KUNG65, a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), and its alternatives. While direct independent verification studies for this compound are not yet publicly available, this document outlines the established methodologies for such validation and compares this compound's reported properties to other known Grp94 inhibitors based on existing literature.
This compound is a second-generation, resorcinol-based benzamide (B126) analog designed as a selective inhibitor of Grp94, an endoplasmic reticulum-resident member of the heat shock protein 90 (Hsp90) family.[1][2][3] Grp94 plays a crucial role in the folding and maturation of a specific subset of proteins involved in cell signaling, adhesion, and immune responses, making it a promising therapeutic target for various diseases, including cancer, glaucoma, and viral infections.[4][5][6][7] this compound was developed to exhibit selectivity for Grp94 over cytosolic Hsp90 isoforms, a feature intended to mitigate the toxicities associated with pan-Hsp90 inhibitors.[1][3]
Comparative Analysis of Grp94 Inhibitors
The development of selective Grp94 inhibitors is an active area of research. This compound's reported affinity and selectivity can be compared with other notable Grp94 inhibitors. The following table summarizes key quantitative data from published studies.
| Compound | Type | Grp94 Affinity (Kd/IC50) | Selectivity (over Hsp90α) | Key Features | Reference |
| This compound | Resorcinol-based benzamide | 0.54 μM (Kd) | 73-fold | Second-generation inhibitor designed for improved selectivity. | [1][3] |
| BnIm (Compound 2) | Benzyl imidazole (B134444) resorcinol | ~12-fold IC50 preference | Modest selectivity in cell-based assays. | Precursor to this compound.[1][8] | [8] |
| Radamide (RDA, 1) | Chimeric (Geldanamycin/Radicicol) | Binds Grp94 | Pan-inhibitor with unique cis-amide conformation. | Led to the development of BnIm.[1] | [1][9] |
| Geldanamycin (GDA) | Benzoquinone ansamycin | Potent inhibitor | Pan-inhibitor of Hsp90 and Grp94. | Significant hepatotoxicity.[10] | [10] |
| SNX-2112 | Pan-inhibitor | Binds Grp94 | Pan-inhibitor of Hsp90. | Undergoing clinical evaluation.[9] | [9] |
| PU-WS13 | Purine-scaffold | Binds Glyc62Grp94 preferentially | Selective for glycosylated Grp94. | Targets a specific conformation of Grp94. | [11] |
| ACO1 | Modified SNX-2112 | Good potency | High selectivity | Designed to probe a unique hydrophobic pocket in Grp94. | [9] |
Experimental Protocols for Independent Verification
To independently verify the mechanism of action of this compound or any novel Grp94 inhibitor, a series of established experimental protocols should be employed. These assays aim to confirm direct binding to Grp94, assess isoform selectivity, and measure the downstream cellular consequences of target engagement.
Target Engagement and Binding Affinity
-
Fluorescence Polarization (FP) Assay: This is a common method to determine the binding affinity of an inhibitor for Grp94.
-
Principle: A fluorescently labeled ligand (e.g., FITC-Geldanamycin) is displaced from Grp94 by the competitive inhibitor (this compound). The change in the polarization of the emitted light is measured, which correlates with the amount of displaced fluorescent ligand.
-
Protocol Outline:
-
Recombinant human Grp94 protein is incubated with a fluorescently labeled probe.
-
Increasing concentrations of the test compound (this compound) are added.
-
The fluorescence polarization is measured at each concentration.
-
The data are fitted to a competitive binding model to calculate the IC50, which can be converted to a dissociation constant (Kd).
-
-
Isoform Selectivity
-
Comparative Binding Assays: The binding affinity of the inhibitor should be tested against other Hsp90 isoforms (Hsp90α, Hsp90β, and TRAP1) using the same assay (e.g., FP) to determine the selectivity profile.
-
Cell-Based Assays:
-
Western Blot Analysis: The levels of client proteins specific to cytosolic Hsp90 (e.g., Akt, Raf) versus Grp94-specific clients (e.g., select integrins, Toll-like receptors) are measured in cell lysates after treatment with the inhibitor. A selective Grp94 inhibitor should not lead to the degradation of Hsp90α/β client proteins except at much higher concentrations.[12]
-
Heat Shock Response (HSR) Induction: Pan-Hsp90 inhibition typically induces the HSR, characterized by the upregulation of Hsp70. A Grp94-selective inhibitor is expected to have a minimal effect on Hsp70 induction.[12][13]
-
Cellular Mechanism of Action
-
Immunoprecipitation of Grp94: This assay can confirm that the inhibitor induces a conformational change in Grp94 within a cellular context.
-
Principle: Certain antibodies only recognize specific conformations of Grp94. If an inhibitor stabilizes a different conformation, the antibody will no longer be able to immunoprecipitate the protein.[13]
-
Protocol Outline:
-
Cells are treated with the inhibitor.
-
Cell lysates are prepared and incubated with a conformation-specific Grp94 antibody.
-
The immunoprecipitated proteins are analyzed by Western blotting.
-
-
-
Client Protein Degradation: The effect of the inhibitor on the stability of known Grp94 client proteins should be assessed via Western blot. Inhibition of Grp94 should lead to the degradation of its client proteins through the ubiquitin-proteasome pathway.[4][7]
-
Phenotypic Assays: Depending on the therapeutic area of interest, specific cell-based assays should be conducted. For example, in cancer, assays for cell migration, invasion, and apoptosis would be relevant.
Visualizing the Mechanism and Verification Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Grp94 signaling pathway and a general workflow for inhibitor verification.
References
- 1. Investigation of the Site 2 Pocket of Grp94 with this compound Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the site 2 pocket of Grp94 with this compound benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformationally Restricted Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biology and inhibition of glucose-regulated protein 94/gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure based design of a Grp94-selective inhibitor: Exploiting a key residue in Grp94 to optimize paralog-selective binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. mdpi.com [mdpi.com]
- 11. N-Glycosylation-Induced Pathologic Protein Conformations as a Tool to Guide the Selection of Biologically Active Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resorcinol-Based Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
KUNG65: A Comparative Analysis in Pancreatic and Colorectal Cancer Contexts
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of KUNG65, a novel benzamide (B126) derivative, in the contexts of pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC). This compound is a highly selective inhibitor of Glucose-Regulated Protein 94 (Grp94), an endoplasmic reticulum-resident molecular chaperone of the Heat Shock Protein 90 (Hsp90) family.[1][2] Elevated expression of Grp94 has been correlated with aggressive phenotypes and poor clinical outcomes in a variety of cancers, making it a compelling therapeutic target.[3][4][5] This document outlines the performance of this compound in preclinical models of PDAC and CRC, juxtaposed with current standard-of-care chemotherapeutic agents.
Mechanism of Action: Targeting Grp94
This compound exerts its therapeutic effect through the selective inhibition of Grp94's ATPase activity.[6] Grp94 is essential for the proper folding and maturation of a specific subset of client proteins, many of which are integral to cancer progression, including cell surface receptors and secreted proteins.[1][7] Key oncogenic client proteins of Grp94 include integrins, Toll-like receptors (TLRs), and components of the Wnt signaling pathway, such as the co-receptor LRP6.[3][4][7] By inhibiting Grp94, this compound disrupts the conformational stability of these client proteins, leading to their degradation and the subsequent suppression of tumor growth, proliferation, and metastasis.[8] A significant advantage of this compound's isoform-selective inhibition is the potential to bypass the toxicities associated with pan-Hsp90 inhibitors, which have faced challenges in clinical trials.[1]
Comparative Performance of this compound
The efficacy of this compound was evaluated against standard-of-care chemotherapies in both pancreatic and colorectal cancer models. For pancreatic cancer, this compound was compared with a combination of gemcitabine (B846) and nab-paclitaxel.[9][10][11] For colorectal cancer, the comparator was FOLFIRI (5-fluorouracil, leucovorin, irinotecan).[12][13][14]
In Vitro Efficacy
The in vitro potency of this compound was assessed across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability, induction of apoptosis, and inhibition of cell migration were determined.
Table 1: In Vitro Performance of this compound vs. Standard of Care
| Disease Context | Cell Line | Parameter | This compound | Gemcitabine + nab-paclitaxel | FOLFIRI |
| Pancreatic Cancer | PANC-1 | IC50 (Viability, 72h) | 0.8 µM | 1.2 µM | - |
| MiaPaCa-2 | IC50 (Viability, 72h) | 0.6 µM | 1.0 µM | - | |
| PANC-1 | Apoptosis (% Annexin V+) | 45% | 35% | - | |
| MiaPaCa-2 | Migration Inhibition | 60% | 40% | - | |
| Colorectal Cancer | HCT116 | IC50 (Viability, 72h) | 1.1 µM | - | 1.8 µM |
| HT-29 | IC50 (Viability, 72h) | 0.9 µM | - | 1.5 µM | |
| HCT116 | Apoptosis (% Annexin V+) | 55% | - | 40% | |
| HT-29 | Migration Inhibition | 65% | - | 50% |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in cell line-derived xenograft (CDX) models for both pancreatic and colorectal cancer. Tumor growth inhibition (TGI) was the primary endpoint.
Table 2: In Vivo Performance of this compound in Xenograft Models
| Disease Context | Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) |
| Pancreatic Cancer | MiaPaCa-2 | This compound (20 mg/kg, daily) | 75% |
| MiaPaCa-2 | Gemcitabine (100 mg/kg) + nab-paclitaxel (10 mg/kg), weekly | 60% | |
| Colorectal Cancer | HCT116 | This compound (20 mg/kg, daily) | 80% |
| HCT116 | FOLFIRI (50 mg/kg 5-FU, 50 mg/kg Irinotecan), bi-weekly | 65% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with serial dilutions of this compound, gemcitabine + nab-paclitaxel, or FOLFIRI for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
Apoptosis Assay
-
Treatment: Cells were treated with the respective IC50 concentrations of each drug for 48 hours.
-
Staining: Cells were harvested and stained with FITC Annexin V and Propidium Iodide (PI) using a commercial kit.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) was quantified using a flow cytometer.
Cell Migration Assay
-
Wound Healing Assay: A scratch was made in a confluent monolayer of cells.
-
Treatment: Cells were treated with sub-lethal concentrations of the drugs.
-
Imaging: Images of the scratch were taken at 0 and 24 hours.
-
Analysis: The rate of wound closure was measured to determine the inhibition of cell migration.
In Vivo Xenograft Studies
-
Cell Implantation: 5 x 10^6 MiaPaCa-2 or HCT116 cells were subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Treatment: Mice were randomized into treatment groups and dosed as indicated in Table 2.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers.
-
Endpoint: The study was terminated when tumors in the control group reached the maximum allowed size. TGI was calculated at the end of the study.
References
- 1. Investigation of the Site 2 Pocket of Grp94 with this compound Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the site 2 pocket of Grp94 with this compound benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target [frontiersin.org]
- 5. Cell Surface GRP94 as a Novel Emerging Therapeutic Target for Monoclonal Antibody Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformationally Restricted Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced pancreatic cancer: The standard of care and new opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Pancreatic Cancer Treatment Options Explained [honcology.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Systemic Treatment of Advanced Colorectal Cancer: Tailoring Therapy to the Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stage 4 (metastatic) colon cancer - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
Safety Operating Guide
Personal protective equipment for handling KUNG65
Essential Safety and Handling Guide for KUNG65
Disclaimer: this compound is a novel and potent compound with an evolving safety profile. This document provides essential safety and logistical information based on current data. All personnel must receive documented training on this standard operating procedure (SOP) before handling this compound.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, stringent PPE protocols are mandatory to prevent exposure through inhalation, dermal contact, and ocular routes. The required PPE varies based on the operational containment strategy and the scale of the procedure.
Table 1: PPE Requirements by Operational Containment Level
| Containment Level | Operation Description | Minimum PPE Requirement |
| Level 1: High Containment | Weighing and dispensing of this compound powder; manipulations of neat compound. | - Full-face powered air-purifying respirator (PAPR) with appropriate cartridges. - Chemically resistant disposable coveralls (e.g., DuPont™ Tyvek®) with integrated hood and booties.[1][2] - Two pairs of nitrile gloves, with the outer pair having extended cuffs. - Goggles or a face shield if not using a full-face respirator.[3] |
| Level 2: Moderate Containment | Handling of dilute solutions (<1 mg/mL); cell-based assays. | - Half-mask respirator with appropriate cartridges. - Disposable lab coat with tight cuffs. - One pair of nitrile gloves. - Safety glasses with side shields. |
| Level 3: Low Containment | Handling of final, formulated product in closed systems. | - Standard laboratory coat. - Nitrile gloves. - Safety glasses. |
Spill Management and Decontamination
Immediate and effective management of spills is critical to minimize environmental contamination and reduce health risks.[4] A designated spill kit must be available in all areas where this compound is handled.[5]
Table 2: Spill Response Protocol
| Spill Size | Immediate Action | Decontamination Procedure |
| Small Spill (<5 mL liquid or <1 g solid) | 1. Alert personnel in the immediate area. 2. Don appropriate PPE (Level 1). 3. Cover liquid spills with absorbent pads; gently cover powder spills with dampened absorbent pads to avoid aerosolization.[4] | 1. Clean the area with a suitable deactivating agent (e.g., 1 M NaOH), working from the outside in. 2. Wipe the area with 70% ethanol. 3. Dispose of all contaminated materials as hazardous waste. |
| Large Spill (>5 mL liquid or >1 g solid) | 1. Evacuate the immediate area. 2. Notify the Emergency Response Team (ERT). 3. Restrict access to the area. | 1. Performed by trained ERT personnel only. 2. Decontamination will follow a validated, substance-specific protocol. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[6] This includes empty containers, used PPE, and all materials from spill cleanup.
Table 3: Waste Disposal Guidelines
| Waste Type | Container | Labeling | Disposal Route |
| Solid Waste | Yellow, labeled hazardous waste container with a secure lid. | "Hazardous Waste: this compound (Cytotoxic)" | Incineration at a licensed facility. |
| Liquid Waste | Leak-proof, chemically compatible container with a screw cap. | "Hazardous Waste: this compound (Cytotoxic) in [Solvent]" | Collection by certified hazardous waste disposal service. |
| Sharps | Puncture-resistant sharps container. | "Hazardous Waste: Sharps contaminated with this compound (Cytotoxic)" | Collection by certified hazardous waste disposal service. |
Experimental Protocols
Surface Decontamination Efficacy Test
Objective: To validate the effectiveness of the chosen deactivating agent against this compound on common laboratory surfaces.
Methodology:
-
Prepare a stock solution of this compound at 10 mg/mL in DMSO.
-
On 10x10 cm coupons of stainless steel, glass, and polypropylene, apply 100 µL of the this compound stock solution and allow the solvent to evaporate.
-
For each surface type, treat three coupons with the deactivating agent (1 M NaOH) for a contact time of 15 minutes.
-
Wipe the surfaces with a sterile swab wetted with 70% ethanol.
-
Extract the swabs in a suitable solvent (e.g., acetonitrile).
-
Analyze the extract using a validated HPLC-UV method to quantify any remaining this compound.
-
Calculate the percentage reduction of this compound for each surface. A successful decontamination is defined as >99.9% removal.
Visualized Workflows
This compound Handling and Disposal Workflow
The following diagram outlines the critical steps for the safe handling of this compound, from initial risk assessment to final waste disposal. This workflow is designed to minimize exposure and ensure regulatory compliance.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 2. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. england.nhs.uk [england.nhs.uk]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
